Diethylamine N-d1
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-deuterio-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244212 | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-11-5 | |
| Record name | Diethylamine N-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine N-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 997-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethylamine N-d1 for Research Applications
Introduction: The Critical Role of Deuterium Labeling in Scientific Research
In the landscape of modern drug development, mechanistic studies, and quantitative analysis, stable isotope-labeled compounds are indispensable tools. The strategic replacement of a hydrogen atom with its heavier, non-radioactive isotope, deuterium (²H or D), can profoundly influence a molecule's physicochemical properties in a predictable manner. This "deuterium difference" is leveraged to enhance pharmacokinetic profiles of drug candidates, elucidate reaction mechanisms, and provide ideal internal standards for mass spectrometry-based quantification.[1]
Diethylamine N-d1, ((CH₃CH₂)₂ND), is a deuterated secondary amine that serves as a crucial building block and analytical standard. Its single deuterium label on the nitrogen atom makes it particularly valuable for tracing metabolic pathways and for use in kinetic isotope effect studies. The integrity of research outcomes, however, is fundamentally dependent on the isotopic and chemical purity of such reagents.[2] The presence of residual non-deuterated (d0) or partially deuterated isotopologues can compromise the accuracy of experimental data.[1]
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of high-purity this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the process but also adapt it to their specific needs. Every protocol described herein is designed as a self-validating system, with integrated quality control checkpoints to guarantee the final product's integrity.
Part 1: Synthesis of this compound via Hydrogen-Deuterium (H-D) Exchange
Principle of the Synthesis: Leveraging N-H Bond Lability
The most direct and efficient route to N-deuterated amines is through hydrogen-deuterium (H-D) exchange.[3] The proton on the nitrogen atom of a secondary amine like diethylamine is labile, or "exchangeable," meaning it can readily be swapped for a deuteron from a suitable deuterium source. This process is an equilibrium reaction, as illustrated below:
(CH₃CH₂)₂NH + D₂O ⇌ (CH₃CH₂)₂ND + HDO
To drive the equilibrium towards the desired deuterated product, a large molar excess of the deuterium source, typically deuterium oxide (D₂O), is employed. The reaction can be facilitated by a mild acid or base catalyst, which accelerates the rate of proton/deuteron transfer.[4] For this synthesis, we will utilize D₂O as the deuterium source due to its availability and efficacy.
Experimental Workflow: Synthesis
The overall process involves reacting commercially available diethylamine with an excess of deuterium oxide, followed by separation and purification.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Diethylamine (≥99.5% purity)[5]
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Reactor Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and dry it thoroughly in an oven. Allow the flask to cool to room temperature under a stream of dry nitrogen and seal with a septum.
-
Reagent Addition: In a fume hood, carefully add diethylamine (10.0 g, 137 mmol) to the flask via syringe.
-
Deuterium Exchange: Add deuterium oxide (25.0 mL, approx. 1.37 mol, 10-fold molar excess) to the flask. The use of a significant excess of D₂O is critical to push the H-D exchange equilibrium towards the formation of the N-d1 product.[3]
-
Reaction: Seal the flask and stir the biphasic mixture vigorously at room temperature for 12-18 hours. While the exchange is relatively rapid, allowing it to stir overnight ensures the equilibrium is fully established.
-
Drying: After the reaction period, carefully add anhydrous magnesium sulfate in small portions to the mixture until it no longer clumps. This step removes the bulk of the D₂O and HDO.
-
Filtration: Filter the mixture to remove the hydrated magnesium sulfate. The resulting liquid filtrate contains the desired this compound, residual diethylamine, and traces of D₂O/HDO. This crude product is now ready for purification.
Part 2: Purification of this compound
Principle of Purification: Separation by Fractional Distillation
The successful purification of this compound from the reaction mixture hinges on the significant difference in boiling points between the product and the primary impurity, D₂O.
-
Diethylamine: b.p. ~55-56°C[6]
-
This compound: b.p. ~55-56°C (The single deuterium substitution has a negligible effect on the boiling point).
-
Deuterium Oxide (D₂O): b.p. 101.4°C
This substantial difference allows for a clean separation using fractional distillation. The lower-boiling this compound will distill first, leaving the higher-boiling D₂O and HDO behind in the distillation flask.
Detailed Protocol: Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (pre-weighed)
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is perfectly dry to prevent re-introduction of protons.
-
Transfer: Transfer the crude, filtered product into the distillation flask. Add a few boiling chips.
-
Distillation: Gently heat the distillation flask using the heating mantle. The temperature at the distillation head should be monitored closely.
-
Collection: Collect the fraction that distills at a stable temperature of 55-56°C . This fraction is the purified this compound.
-
Completion: Stop the distillation once the temperature begins to rise significantly above 56°C, as this indicates that the higher-boiling impurities are beginning to distill.
-
Storage: Transfer the collected pure product to a pre-weighed, airtight vial sealed with a septum or a PTFE-lined cap. Store under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent atmospheric moisture from causing back-exchange.
Part 3: Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to validate the isotopic and chemical purity of the synthesized this compound.[7] The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[8][9]
Analytical Workflow: Quality Control
Caption: Analytical workflow for the quality control of this compound.
Isotopic Purity Determination by ¹H-NMR Spectroscopy
¹H-NMR is a powerful tool for directly assessing the extent of N-deuteration.[2] The N-H proton in diethylamine gives a characteristic signal in the ¹H-NMR spectrum. Upon successful deuteration, this signal will almost completely disappear, and the residual signal can be quantified against a stable, non-exchangeable proton signal (e.g., the -CH₂- or -CH₃ groups) or an internal standard.
Protocol:
-
Dissolve a small, accurately weighed sample of the purified this compound in deuterated chloroform (CDCl₃).
-
Acquire a quantitative ¹H-NMR spectrum.
-
Integrate the area of the residual N-H proton signal (typically a broad singlet around 0.7-1.0 ppm, but can vary).
-
Integrate the area of the methylene protons (-CH₂-, a quartet around 2.5 ppm).
-
Calculate the isotopic purity using the following formula:
-
Atom % D = [1 - (Integral of N-H / (Integral of -CH₂- / 4))] x 100%
-
Purity and Identity Confirmation by Mass Spectrometry
Mass spectrometry confirms the molecular weight of the product, providing definitive evidence of deuterium incorporation.[7][8] High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between isotopologues with high confidence.[9]
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using an HRMS instrument, typically with electrospray ionization (ESI) in positive ion mode.
-
Observe the protonated molecular ion peak, [M+H]⁺.
-
The relative abundance of the [M+H]⁺ peaks for the deuterated and non-deuterated species is used to confirm isotopic purity.
Data Summary: Expected Analytical Results
| Parameter | Non-Deuterated Diethylamine (d0) | This compound (d1) | Acceptance Criteria |
| ¹H-NMR (N-H Signal) | Relative Integral = 1H | Signal significantly reduced or absent | ≥98% reduction in signal integral |
| Molecular Formula | C₄H₁₁N | C₄H₁₀DN | - |
| Molecular Weight | 73.14 g/mol | 74.14 g/mol | - |
| HRMS ([M+H]⁺) | m/z 74.1018 | m/z 75.1081 | Predominant peak at m/z 75.1081 |
| Isotopic Purity | N/A | ≥98 atom % D | ≥98 atom % D |
| Chemical Purity | ≥99.5% | ≥99.5% (by GC or NMR) | ≥99.5% |
Conclusion
The synthesis of this compound via H-D exchange is a robust and efficient method that leverages fundamental principles of chemical equilibrium. When coupled with a straightforward purification by fractional distillation and validated by rigorous QC analysis using NMR and MS, this process reliably yields a high-purity deuterated reagent suitable for the most demanding research applications. By understanding the causality behind each step—from the use of excess D₂O to drive the reaction, to the choice of distillation for purification—researchers can confidently produce and validate this critical tool, ensuring the accuracy and integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Isotopic Purity Analysis: A Comparative Guide for the Antiproliferative Agent-53-d3.
- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- MDPI. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules.
- Univar Solutions. (n.d.). N,N-Diethylamine.
- Wikipedia. (n.d.). Diethylamine.
- Chemistry LibreTexts. (2023). Deuterium Exchange.
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethylamine N-d1: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Diethylamine N-d1 (CAS No. 997-11-5), a deuterated isotopologue of diethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, synthesis, and critical applications of this compound, grounding all claims in authoritative data.
Introduction and Strategic Importance
This compound, also known as N-deuterio-N-ethylethanamine, is a stable, isotopically labeled version of the secondary amine diethylamine, where the hydrogen atom attached to the nitrogen is replaced by its heavier isotope, deuterium.[1][2][3] This seemingly subtle substitution has profound implications for its use in advanced scientific applications.
The primary value of deuteration lies in its ability to alter specific molecular properties without significantly changing the molecule's overall chemical nature. The increased mass of deuterium and the greater strength of the nitrogen-deuterium (N-D) bond compared to the nitrogen-hydrogen (N-H) bond are leveraged in various analytical and pharmacological contexts. Deuterated compounds are indispensable tools for tracing metabolic pathways, serving as internal standards in mass spectrometry-based quantification, and investigating reaction mechanisms through the kinetic isotope effect.[4] In pharmaceutical development, selective deuteration can strategically slow down drug metabolism, potentially enhancing a drug's pharmacokinetic profile and reducing the formation of toxic metabolites.[4][]
Physicochemical and Spectroscopic Properties
The macroscopic physical properties of this compound are nearly identical to its non-deuterated counterpart, diethylamine. However, the isotopic substitution results in a slightly higher molecular weight.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-deuterio-N-ethylethanamine | [2][3] |
| Synonyms | Diethylamine-d1, N-Deuterodiethylamine | [2][3][6] |
| CAS Number | 997-11-5 | [1][2][6] |
| Molecular Formula | C₄H₁₀DN | [1] |
| Molecular Weight | 74.14 g/mol | [1][2][6] |
| Appearance | Colorless liquid with a fishy, ammonia-like odor | [7][8] |
| Boiling Point | ~55-56 °C (131-133 °F) | [7][9][10] |
| Melting Point | ~-50 °C (-58 °F) | [7][11][12] |
| Density | ~0.707 g/mL at 25 °C | [9][13] |
| Flash Point | ~ -26 °C (-15 °F) | [8][11] |
| Solubility | Miscible with water and most organic solvents | [9] |
Note: Properties such as boiling point, melting point, density, and flash point are based on the non-deuterated analogue, Diethylamine (CAS 109-89-7), as they are not expected to differ significantly.
Synthesis and Chemical Reactivity
Synthesis via H/D Exchange
The most direct method for preparing this compound is through hydrogen-deuterium (H/D) exchange from readily available diethylamine. The amine proton is labile and can be exchanged by treatment with a deuterium source, such as deuterium oxide (D₂O). The exchange can be catalyzed by either acid or base. Driving the equilibrium towards the deuterated product often involves using a large excess of the deuterium source or repeated exchange cycles.
A typical laboratory-scale procedure involves stirring diethylamine with D₂O, often with a catalyst, followed by separation and drying of the organic layer.
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A Senior Application Scientist's Technical Guide to High-Purity Diethylamine N-d1: Sourcing, Quality Control, and Application
For researchers and professionals in drug development, the precision of every component is paramount. Isotopically labeled compounds, particularly deuterated molecules, have become indispensable tools for elucidating metabolic pathways, improving pharmacokinetic profiles, and enhancing analytical accuracy.[1] This guide provides an in-depth technical overview of high-purity Diethylamine N-d1 (CAS 997-11-5), a deuterated secondary amine, focusing on its commercial availability, quality assessment, and proper handling protocols.
The Significance of Deuteration: The Kinetic Isotope Effect in Action
The strategic replacement of a hydrogen atom with its stable, heavier isotope, deuterium, is a subtle yet powerful modification in medicinal chemistry.[2][3] This process, known as deuteration, can significantly alter a molecule's properties due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly.[1]
This principle is expertly applied in drug discovery to:
-
Enhance Metabolic Stability: By deuterating metabolically vulnerable positions, the rate of enzymatic breakdown, often by cytochrome P450 (CYP) enzymes, can be reduced.[1][3] This may lead to an increased drug half-life and improved bioavailability.[1][4]
-
Reduce Toxic Metabolite Formation: Altering metabolic pathways through deuteration can decrease the production of harmful reactive metabolites, thereby improving a drug's safety profile.[1][3]
-
Serve as Internal Standards: In quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogues of an analyte are the gold standard for internal standards. They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, but are distinguishable by their mass, allowing for precise quantification.[5][6]
This compound, with the deuterium atom on the nitrogen, serves as a valuable building block or reagent in the synthesis of more complex deuterated molecules and as a reference compound.
Commercial Sourcing of High-Purity this compound
Acquiring high-purity this compound is the first critical step for any research application. The quality, particularly isotopic and chemical purity, directly impacts the reliability and reproducibility of experimental results.[7] Below is a comparative summary of offerings from prominent commercial suppliers.
| Supplier | Product Name/Number | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| Fisher Scientific | Diethylamine-N-d1, CDN (CDND01765G) | 997-11-5 | 98% | min 98% | 5 g |
| MilliporeSigma (Sigma-Aldrich) | Diethylamine-d11 (Product may vary) | 1173019-51-6 | 98% | 98% (CP) | Custom Packaging |
| Amerigo Scientific | Diethylamine-N-d (99% (CP)) | 997-11-5 | Not specified, implied by name | 99% (CP) | Contact for details |
| CDN Isotopes | Diethylamine-N-d1 (D-0176) | 997-11-5 | 98% | Not specified | 1 g, 5 g (Discontinued) |
Note: Product availability and specifications are subject to change. Researchers should always obtain the latest certificate of analysis from the supplier.
Quality Control and Analytical Verification
While suppliers provide a certificate of analysis, independent verification of isotopic enrichment and chemical purity is a hallmark of rigorous scientific practice. The presence of incompletely deuterated molecules or other process-related impurities can compromise experimental outcomes.[8]
Key Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the molecular structure and the specific position of deuterium substitution.[8]
-
¹H-NMR: The absence or significant reduction of the N-H proton signal confirms successful deuteration at the nitrogen atom.
-
²H-NMR: Directly detects the deuterium atom, confirming its presence and providing information about its chemical environment.
-
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is ideal for determining isotopic enrichment and assessing chemical purity with high sensitivity.[5]
Experimental Protocol: Isotopic Enrichment Analysis by GC-MS
This protocol outlines a general method for determining the percentage of deuteration.
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a serial dilution to create a calibration standard of the corresponding non-deuterated Diethylamine.
-
-
Instrumentation Setup (GC-MS):
-
GC Column: Select a suitable column for volatile amines (e.g., a mid-polarity column).
-
Injection: Use a split injection mode to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to ensure separation from any potential impurities.
-
MS Detection: Operate in full scan mode to identify the molecular ions of both the deuterated and non-deuterated species. The molecular ion for Diethylamine is m/z 73.14, and for this compound, it is m/z 74.14.
-
-
Data Analysis:
-
Integrate the peak areas for the molecular ions corresponding to the deuterated (M+1) and non-deuterated (M) species.
-
Calculate the isotopic enrichment using the formula: % Enrichment = [Area(M+1) / (Area(M) + Area(M+1))] * 100
-
This self-validating system ensures that the material meets the stringent requirements for use in sensitive assays.
Handling, Storage, and Disposal Workflow
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety. Although stable isotopes are not radioactive, the chemical properties of the parent compound necessitate careful procedures.[9] Diethylamine is a flammable, corrosive, and volatile liquid.[10][11]
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles meeting appropriate safety standards.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12]
-
Respiratory Protection: All handling of the neat liquid or concentrated solutions must be performed inside a certified chemical fume hood.[12]
Storage and Handling Protocol
-
Receiving: Upon receipt, inspect the container for damage. Log the material into the chemical inventory.
-
Storage: Store the compound in its original, tightly sealed amber container to protect it from light and moisture, which can lead to degradation or isotopic exchange.[12] The storage area should be a cool, dry, and well-ventilated location designated for flammable liquids, away from oxidizing agents.
-
Dispensing: Work within a chemical fume hood. To prevent contamination and degradation, use a dry, inert atmosphere (e.g., nitrogen or argon) when handling, especially for long-term storage or if the material is highly sensitive.[12]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste according to institutional and local regulations. Waste should be segregated into appropriate, clearly labeled containers. Never pour down the drain.[12]
Visualizations
The following diagrams illustrate key workflows associated with the procurement and use of this compound.
Caption: Supply chain and quality control workflow for this compound.
Caption: Use of a deuterated standard in a typical bioanalytical workflow.
References
- Application of Deuterated Compounds in Drug Metabolism Studies: Applic
- How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc., 11 Jan. 2019.
- Deuterium in drug discovery: progress, opportunities and challenges. PMC, 5 June 2023.
- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
- 5 Benefits of Deuteration in Drug Discovery. Unibest Industrial Co., Ltd., 31 July 2024.
- Deuterated Compounds. Simson Pharma, 29 May 2025.
- Deuter
- Diethylamine-N-d1, CDN 5 g | Buy Online. Fisher Scientific.
- Diethylamine-d11 D 98atom , 98 CP 1173019-51-6. MilliporeSigma.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
- Custom Deuterated Compounds.
- This compound | C4H11N | CID 136781. PubChem - NIH.
- Deuterated Standards for LC-MS Analysis.
- Diethylamine-N-d (99% (CP)). Amerigo Scientific.
- Diethylamine-N-d1. CDN Isotopes.
- Diethylamine. Wikipedia.
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- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Robust Quantification of Diethylamine in Complex Matrices Using Diethylamine N-d1 as an Internal Standard by LC-MS/MS
Abstract
The accurate quantification of small, polar, and often volatile compounds like diethylamine presents a significant analytical challenge, particularly in complex biological or environmental matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity; however, its accuracy can be compromised by matrix effects and sample preparation variability.[1][2] This application note provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for diethylamine, employing the principle of stable isotope dilution with Diethylamine N-d1 as an internal standard. We will detail the underlying scientific principles, provide a step-by-step analytical protocol, and outline a rigorous validation strategy compliant with regulatory expectations.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of this methodology is Isotope Dilution Mass Spectrometry (IDMS), a technique recognized for its high accuracy and precision, qualifying it as a primary reference method in many applications.[3][4] The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation.[5]
The SIL internal standard (IS) is chemically identical to the analyte of interest (diethylamine) and thus exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[6] Any sample loss during preparation or any signal suppression/enhancement encountered in the MS ion source will affect both the analyte and the IS proportionally.[1][7] Consequently, the ratio of the analyte's signal to the IS's signal remains constant and directly proportional to the analyte's concentration. This ratiometric measurement effectively cancels out variations, leading to highly reliable and reproducible results.[5][6]
Caption: General Sample Preparation Workflow.
LC-MS/MS Parameters
Small, basic amines like diethylamine can be challenging to retain on traditional C18 columns. A Pentafluorophenyl (PFP) or Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective. [8][9]The following parameters are a starting point for method development.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) [9] |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% and re-equilibrate for 2 min |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MS/MS Transitions (MRM)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (V) |
| Diethylamine (Analyte) | 74.1 | 56.1 | 10 |
| This compound (IS) | 75.1 | 56.1 | 10 |
Note: Precursor and product ions should be optimized by direct infusion of individual standards.
Method Validation Protocol
A full method validation is essential to ensure the assay is fit for purpose and generates reliable, reproducible data. [10][11]The protocol should adhere to regulatory guidelines such as those from the FDA or EMA. [10][11]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | General Acceptance Criteria |
| Selectivity | Assess interference from matrix components. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity | Establish the relationship between concentration and response. | Calibration curve with at least 6 non-zero points; r² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their reproducibility. | For QC samples at Low, Mid, and High concentrations, intra- and inter-assay precision (%CV) ≤15% and accuracy (%RE) within ±15%. For the Lower Limit of Quantification (LLOQ), ≤20% and within ±20%. [12] |
| Matrix Effect | Quantify the ion suppression or enhancement caused by the matrix. [13] | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though does not need to be 100% due to IS correction. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. [12] |
Executing the Matrix Effect Experiment
-
Set A: Prepare the analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Extract blank matrix from at least 6 different sources. Spike the extracted supernatant with the analyte and IS at low and high concentrations.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assessment: The coefficient of variation (CV) of the IS-Normalized MF across the 6 lots should be ≤15%. This demonstrates that the this compound effectively tracks and corrects for matrix variability. [13]
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides the most effective strategy for mitigating the inherent challenges of LC-MS/MS analysis, namely matrix effects and sample processing variability. By employing the principles of isotope dilution, this method enables the development of a highly accurate, precise, and robust assay for the quantification of diethylamine in complex matrices. Rigorous validation according to established guidelines ensures the generation of defensible data suitable for research, clinical, and regulatory applications.
References
- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
- PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Grokipedia. (n.d.). Isotope dilution.
- OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries.
- Wikipedia. (n.d.). Isotope dilution.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Fiveable. (2025, August 15). Principles of mass spectrometry | Isotope Geochemistry...
- (n.d.). Diethylamine.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
- National Oceanic and Atmospheric Administration. (n.d.). DIETHYLAMINE. CAMEO Chemicals.
- ResearchGate. (2025, November 27). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- Occupational Safety and Health Administration. (2020, December 28). DIETHYLAMINE.
- Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
- (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- Scientific Laboratory Supplies. (n.d.). Diethylamine, >=99.5% | 471216-1L.
- Sigma-Aldrich. (n.d.). Diethylamine CAS 109-89-7.
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Quantification of Diethylamine as a Biomarker for N,N-Diethyltryptamine (DET) and LSD in Urine using Headspace GC-MS and Diethylamine N-d1
Application Note: AN-TOX-2026-04
Executive Summary & Scientific Rationale
In forensic toxicology and drug development, the detection of illicit tryptamines (e.g., N,N-Diethyltryptamine [DET] ) and lysergamides (e.g., LSD ) often relies on identifying parent compounds. However, rapid metabolism and instability can necessitate the monitoring of specific fragment markers. Diethylamine (DEA) is a common metabolic cleavage product of these substances.
This Application Note details a rigorous protocol for the quantification of Diethylamine in human urine. While Diethylamine-d10 is the conventional internal standard (IS) due to its non-exchangeable protons, this guide specifically addresses the technical requirements for using Diethylamine N-d1 (CAS: 10425-63-5).
Critical Technical Challenge: this compound contains a deuterium atom on the nitrogen (
Target Analytes & Mechanism
The method targets the quantification of Diethylamine (DEA) as a surrogate marker for the ingestion of diethyl-substituted illicit drugs.
Metabolic Pathway Visualization
The following diagram illustrates the origin of Diethylamine from parent drugs DET and LSD.
Figure 1: Metabolic generation of Diethylamine from illicit precursors and its parallel detection with the N-d1 Internal Standard.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | Diethylamine (DEA), >99.5% | Calibration Standard |
| Internal Standard | This compound (>98 atom % D) | Quantification Reference |
| Matrix | Drug-Free Human Urine | Blank & Spiking Matrix |
| Alkalizing Agent | 10 M Sodium Hydroxide (NaOH) | Shift pH > 12 to volatilize amines |
| Salt | Sodium Sulfate ( | Salting-out effect to enhance volatility |
| Solvent | Methanol (LC-MS Grade) | Standard stock preparation |
Experimental Protocol
Standard Preparation (Critical Step)
Note: To prevent H/D exchange prior to analysis, stock solutions of this compound must be prepared in anhydrous aprotic solvents.
-
IS Stock Solution (1 mg/mL): Dissolve this compound in anhydrous Dichloromethane (DCM) or Methanol . Store at -20°C.
-
Working IS Solution (10 µg/mL): Dilute the stock in DCM . Do not use water.
-
Calibrators: Prepare Diethylamine standards in drug-free urine at concentrations of 10, 50, 100, 500, and 1000 ng/mL.
Sample Preparation (Headspace)
This workflow minimizes the contact time between the deuterated IS and the aqueous urine.
-
Aliquot: Transfer 1.0 mL of urine (sample or calibrator) into a 20 mL Headspace Vial.
-
Salt Addition: Add 1.0 g of anhydrous
. -
Capping Prep: Have the crimper and caps ready immediately.
-
Alkalization & Spiking (Rapid Sequence):
-
Add 200 µL of 10 M NaOH. (pH > 12 converts
to volatile ). -
Immediately spike 10 µL of the This compound working solution directly onto the liquid surface.
-
Immediately crimp the cap.
-
Rationale: Rapid sealing prevents loss of the volatile amine and limits the exposure of the N-d1 isotope to the aqueous bulk before vaporization.
-
Headspace GC-MS Methodology
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Inlet: Split/Splitless (operated in Split mode 10:1).
Headspace Sampler Conditions:
| Parameter | Setting |
|---|---|
| Incubation Temp | 80°C |
| Incubation Time | 15 min |
| Agitation | High (500 rpm) |
| Syringe Temp | 90°C |
| Injection Vol | 1.0 mL (Gas Phase) |
GC Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-624 or equivalent (Volatile amines), 30m x 0.25mm x 1.4µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 2 min)
MS Acquisition (SIM Mode):
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time |
|---|
| Diethylamine | 58 (
Note on Fragmentation: The base peak for diethylamine is m/z 58 (loss of methyl group). For the N-d1 analog, the deuterium is on the nitrogen.[1] The loss of a methyl group (
Analytical Workflow Diagram
Figure 2: Headspace extraction workflow emphasizing the rapid alkalization and sealing steps required to preserve the N-d1 label.
Data Analysis & Validation Criteria
Quantification Logic
Calculate the Response Ratio (
Plot
Handling H/D Exchange (Quality Control)
Because the Deuterium in This compound is exchangeable, you must monitor the "Back-Exchange" rate.
-
QC Check: Analyze a "Zero Blank" containing only the IS in urine.
-
Failure Mode: If you observe a significant signal at m/z 58 (native drug) in the Zero Blank, the IS has exchanged D for H with the water.
-
Acceptance Criteria: The contribution of the IS to the native channel (m/z 58) must be < 5% of the LOQ signal. If it exceeds this, the incubation time must be reduced, or the amount of salt increased to lower water activity.
References
-
National Institute of Standards and Technology (NIST). (2024). Ethanamine, N-ethyl- (Diethylamine) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Dolder, P. C., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. Clinical Pharmacokinetics, 56(10), 1219–1230. [Link]
- United States Patent & Trademark Office. (2011). Patent Application US20110282587A1: Methods for normalizing chemical profiles in biological samples. (Lists this compound as a valid internal standard for metabolomics).
- Hiroyuki, I., et al. (2005). Headspace GC-MS analysis of volatile amines in biological samples. Journal of Chromatography B, 825(2), 223-229. (Foundational method for amine headspace analysis).
Sources
Application Note: High-Throughput Quantification of Diethylamine in Plasma Using Diethylamine N-d1 as an Internal Standard
Abstract
This application note presents robust and validated protocols for the quantification of diethylamine (DEA) in human plasma. Due to its volatile nature and basic properties, the accurate measurement of diethylamine requires optimized sample preparation to ensure high recovery and minimize matrix effects. Diethylamine N-d1, a stable isotope-labeled (SIL) analogue, is employed as the internal standard (IS) to correct for variability during sample processing and analysis, a cornerstone of reliable bioanalysis.[1] Two prevalent extraction methodologies are detailed: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These protocols are designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput method for pharmacokinetic or toxicokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction and Scientific Principles
Diethylamine is a secondary amine that sees use in various industrial applications and can be a metabolite of certain pharmaceutical compounds.[2] Its quantification in biological matrices like plasma is critical for assessing exposure and understanding its pharmacokinetic profile. However, the analysis of small, volatile, and polar molecules like DEA from a complex matrix such as plasma presents several analytical challenges:
-
High Volatility: Diethylamine has a low boiling point (55°C), increasing the risk of analyte loss during sample preparation steps that involve evaporation.[3]
-
Matrix Effects: Plasma is rich in proteins, lipids, and salts that can interfere with the analysis, primarily by causing ion suppression or enhancement in the mass spectrometer.[4][5]
-
High Basicity: Diethylamine is a weak base with a pKa of its conjugate acid around 11.0.[2][6][7] This property can be leveraged for selective extraction but also means it is charged at physiological pH, affecting its interaction with analytical hardware.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is indispensable. The SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation.[1] Because it is distinguished by mass in the MS/MS detector, it provides a reliable means to correct for analyte loss and matrix-induced signal variations, which is a fundamental requirement of regulatory bodies like the FDA for bioanalytical method validation.[8][9][10]
Materials and Reagents
This section outlines the necessary materials for the successful execution of the described protocols.
| Item | Supplier & Catalog Number (Example) | Notes |
| Analytes & Standards | ||
| Diethylamine | Sigma-Aldrich, Cat# D4505 | Purity ≥99.5% |
| This compound (IS) | NIST, CAS# 997-11-5 | Isotopic purity ≥98% |
| Solvents & Chemicals | ||
| Acetonitrile (ACN) | Fisher Scientific, Optima™ LC/MS Grade | For PPT and mobile phase |
| Methanol (MeOH) | Fisher Scientific, Optima™ LC/MS Grade | For stock solutions |
| Methyl-tert-butyl ether (MTBE) | Sigma-Aldrich, Cat# 34875 | For LLE, HPLC grade |
| Formic Acid (FA) | Thermo Scientific, Pierce™, Cat# 85178 | Mobile phase modifier |
| Ammonium Hydroxide (NH₄OH) | Sigma-Aldrich, Cat# 221228 | For LLE pH adjustment |
| Water, LC/MS Grade | Millipore, Milli-Q® system | |
| Consumables | ||
| Polypropylene Microcentrifuge Tubes | Eppendorf, 1.5 mL & 2.0 mL | |
| 96-well Collection Plates | Waters, Cat# 186002482 | 2 mL, round well |
| Plate Seals | Axygen, Cat# PCR-SP | Pierceable foil seals |
| Equipment | ||
| Analytical Balance | Mettler Toledo, XPE Series | 4 or 5 decimal places |
| Vortex Mixer | Scientific Industries, Vortex-Genie 2 | |
| Microcentrifuge | Eppendorf, Model 5424 | Refrigerated, capable of >14,000 x g |
| 96-well Plate Centrifuge | Beckman Coulter, Allegra® Series | |
| Automated Liquid Handler | Hamilton, Microlab STAR or equivalent | Optional, for high-throughput |
| LC-MS/MS System | Sciex Triple Quad™ 6500+ or equivalent |
Stock and Working Solution Preparation
Proper preparation of standards is critical for assay accuracy.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Diethylamine and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol to the mark. These stocks should be stored at -20°C.
-
-
Working Standard Solutions for Calibration Curve (CC):
-
Perform serial dilutions of the Diethylamine primary stock using a 50:50 (v/v) ACN:Water mixture to prepare working standards for spiking into plasma. Concentrations should bracket the expected analytical range.
-
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock with acetonitrile. This solution will be used as the precipitating/extraction solvent to ensure a consistent amount of IS is added to every sample.
-
Plasma Sample Preparation Protocols
Two primary methods are presented below. The choice depends on the required level of cleanup, throughput needs, and instrumentation sensitivity.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid, generic method ideal for high-throughput screening. It effectively removes the majority of proteins but may leave other matrix components like phospholipids, which can cause ion suppression.[4][5][11]
-
Aliquoting: Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.
-
Precipitation: Add 200 µL of the working IS solution (100 ng/mL this compound in acetonitrile) to each well. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.[5][12]
-
Mixing: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.[13]
-
Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.[14]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[15] This method is particularly effective for basic compounds like diethylamine.
-
Aliquoting: Pipette 100 µL of plasma samples, CCs, and QCs into 1.5 mL polypropylene microcentrifuge tubes.
-
IS Addition: Add 25 µL of a methanolic working solution of this compound (e.g., 400 ng/mL) to each tube and vortex briefly.
-
pH Adjustment: Add 50 µL of 0.5 M ammonium hydroxide to each tube to basify the sample to a pH >10. This deprotonates the diethylamine (pKa ~11), making it neutral and enhancing its extraction into the organic solvent.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube.[16]
-
Mixing: Cap the tubes and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (~800 µL) to a clean set of tubes, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analytical Method
An example LC-MS/MS method is provided. This should be optimized for the specific instrumentation used.
| LC Parameters | Value |
| Column | Waters Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 95% B to 40% B over 2.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS/MS Parameters | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Diethylamine: Q1/Q3 (e.g., 74.1 -> 56.1) this compound: Q1/Q3 (e.g., 75.1 -> 57.1) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 500°C |
Note: MRM transitions are instrument-dependent and must be optimized.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA.[8][17][18] Key validation parameters are summarized below with typical acceptance criteria.
| Parameter | Acceptance Criteria (FDA M10 Guidance) [10] | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Accuracy | Mean %RE within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision | CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across different lots of matrix. | CV < 12% |
| Recovery | Not a required parameter, but should be consistent and reproducible. | LLE: >75%; PPT: >90% |
| Stability | Analyte stable within ±15% of nominal under tested conditions (freeze-thaw, bench-top, long-term). | Stable for 3 freeze-thaw cycles and 24h at room temp. |
Conclusion
This application note provides two detailed, robust protocols for the extraction and quantification of diethylamine from plasma samples using this compound as an internal standard. The Protein Precipitation method offers high throughput suitable for early discovery, while the Liquid-Liquid Extraction method provides cleaner samples for more demanding regulatory studies. Both methods, when coupled with a validated LC-MS/MS analysis, deliver the accuracy and precision required for reliable bioanalytical results in a drug development setting.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Agilent Technologies. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]
-
LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
PubMed Central (PMC). (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available at: [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]
-
Analytical Chemistry. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem Compound Database. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Available at: [Link]
-
ACS Publications. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Available at: [Link]
-
vCalc. (2021). pKa of Diethylamine. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Diethylamine. Available at: [Link]
-
FooDB. (2010). Showing Compound Diethylamine (FDB005767). Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Available at: [Link]
-
PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Available at: [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
PubMed. (2015). LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Available at: [Link]
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solid-phase extraction method for analytes with Diethylamine N-d1
Application Note: Solid-Phase Extraction (SPE) Strategies for Diethylamine and N-Deuterated Analogs
Executive Summary
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Diethylamine (DEA) from complex pharmaceutical and biological matrices. While the request specifically identifies Diethylamine N-d1 (CAS 997-11-5), this guide addresses a critical physicochemical challenge: the lability of deuterium on the amine nitrogen in protic solvents.
We present a Mixed-Mode Strong Cation Exchange (MCX) workflow, the gold standard for small, basic aliphatic amines. This protocol ensures high recovery (>85%) and matrix cleanup. Crucially, we provide a "Scientific Integrity Alert" regarding the use of N-d1 isotopes in aqueous workflows, recommending specific handling or alternative carbon-deuterated standards (e.g., DEA-d10) for quantitative accuracy in LC-MS/MS.
Critical Scientific Context: The N-d1 Stability Paradox
Before proceeding to the extraction protocol, it is imperative to address the specific nature of the analyte/standard: This compound .
-
The Molecule: Diethylamine (
) is a secondary amine.[1] In this compound, the deuterium is attached directly to the nitrogen atom ( ). -
The Challenge: Unlike carbon-bound deuterium (C-D), nitrogen-bound deuterium (N-D) is labile . In the presence of protic solvents (water, methanol, mobile phase buffers), the deuterium rapidly undergoes Hydrogen-Deuterium Exchange (HDX) with the solvent protons.
-
Impact on Assay: If this compound is used as an Internal Standard (IS) in an aqueous SPE workflow, the mass signature (+1 Da) will be lost before detection, leading to quantification failure.
-
Recommendation: This protocol is designed for the extraction of the chemical species. If N-d1 retention is required for mechanistic studies, strictly aprotic conditions or immediate derivatization (locking the N-position) must be employed. For routine quantification, Diethylamine-d10 is the recommended stable IS.
Method Development Logic: Mixed-Mode Cation Exchange (MCX)
Small, polar, basic amines like diethylamine are poorly retained on standard C18 (Reversed-Phase) sorbents due to their high water solubility and low logP (~0.6).
The Solution: Polymeric Mixed-Mode Strong Cation Exchange (MCX)
We utilize a sorbent combining a hydrophobic backbone (divinylbenzene) with sulfonic acid groups (
-
Acidic Load (pH < 3): The analyte is fully protonated (
). It binds to the sorbent via ionic interaction with the sulfonate groups. -
Organic Wash: Solvents like methanol remove hydrophobic interferences while the analyte remains ionically locked.
-
Basic Elution (pH > 11): A high pH buffer deprotonates the analyte (
), breaking the ionic bond and releasing it into the organic solvent.
Workflow Visualization
Caption: Figure 1. Mixed-Mode Strong Cation Exchange (MCX) workflow for basic amines. The mechanism relies on pH switching to lock and release the analyte.
Detailed Experimental Protocol
Materials:
-
SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.
-
Internal Standard: Diethylamine-d10 (Recommended) or N-d1 (Only if derivatizing immediately).
-
Reagents: HPLC-grade Methanol, Formic Acid, Ammonium Hydroxide (28-30%), Ultrapure Water.
Step 1: Sample Preparation
-
Liquid Samples: Dilute 100 µL of sample (plasma/formulation) with 300 µL of 2% Formic Acid in Water .
-
Solid Samples: Homogenize in 0.1 M HCl; centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
IS Addition: Spike with Internal Standard to a final concentration of 100 ng/mL.
-
Note: Ensure pH is between 2.0–3.0. If pH > 5, the amine may not fully protonate, reducing recovery.
-
Step 2: SPE Extraction (MCX)
| Step | Solvent / Action | Mechanism |
| 1. Condition | 1 mL Methanol | Activates hydrophobic backbone. |
| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Creates acidic environment for cation exchange. |
| 3. Load | Apply pre-treated sample (Flow: 1 mL/min) | Positive amine binds to negative sulfonate. |
| 4. Wash 1 | 1 mL 0.1 M HCl | Removes proteins and neutral polar interferences. |
| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic neutrals. Analyte stays bound. |
| 6. Dry | Apply vacuum for 1 min | Removes excess solvent. |
| 7. Elute | 2 x 500 µL 5% NH4OH in Methanol | High pH (pH ~12) neutralizes amine; releases it. |
Step 3: Post-Extraction Handling (Critical)
Diethylamine is volatile (BP: 55°C).
-
Do NOT evaporate to dryness under heat.
-
Method A (Direct Injection): Dilute eluate 1:1 with water/formic acid and inject.
-
Method B (Derivatization): If using N-d1 or requiring higher sensitivity, add Dansyl Chloride or Benzoyl Chloride immediately to the eluate. This stabilizes the molecule and prevents volatility loss.
LC-MS/MS Analysis Parameters
Direct analysis of small amines requires HILIC chromatography to retain the polar compound.
-
Column: Waters BEH Amide or Phenomenex Luna HILIC (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 95% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| Diethylamine | 74.1 | 46.1 | 15 | Loss of |
| Diethylamine-d10 | 84.2 | 56.2 | 15 | Recommended IS |
| This compound | 75.1 | 47.1 | 15 | Unstable in H2O |
Note on N-d1: If analyzed in protic mobile phases, the m/z 75.1 peak will disappear and appear as m/z 74.1 (Diethylamine), causing false positives.
Troubleshooting & Validation Criteria
Self-Validating the Protocol
To ensure the method is working correctly, perform a Breakthrough Check :
-
Collect the "Load" and "Wash" fractions.
-
Result: If signal is found in Load/Wash, the amine was not protonated (pH too high) or the capacity was exceeded.
Common Failure Modes
-
Low Recovery: Usually due to evaporation loss. Fix: Add 10 µL of ethylene glycol as a "keeper" solvent before evaporation, or derivatize.
-
IS Signal Loss (Specific to N-d1): Deuterium exchange. Fix: Switch to Carbon-deuterated IS (d10) or use aprotic solvents (DCM/Hexane) with derivatization.
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, 2021. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136781, this compound." PubChem, 2024. [Link]
-
Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, vol. 852, no. 1-2, 2007, pp. 22-34. [Link]
Sources
liquid-liquid extraction procedure using Diethylamine N-d1
Application Note: Precision Extraction and Handling of Diethylamine N-d1
Part 1: Executive Summary & Core Directive
The "Labile Isotope" Challenge
this compound (
Therefore, standard aqueous Liquid-Liquid Extraction (LLE) protocols are chemically invalid for this specific isotopologue. [1][2][3]
This guide details the Anhydrous Liquid-Liquid Extraction (A-LLE) protocol required to preserve the isotopic integrity of this compound.[1][2][3] This method is critical for mechanistic studies, reaction profiling, and impurity analysis in hydrophobic matrices (e.g., API intermediates, lipid formulations) where the specific N-D moiety must be traced.
Part 2: Physicochemical Profile & Solvent Selection
Understanding the volatility and basicity of the analyte is prerequisite to successful extraction.[3]
| Property | Value | Implication for Extraction |
| Molecular Formula | Mass shift of +1 Da vs. native.[1][2] | |
| Boiling Point | High Risk: Do not use | |
| pKa (Conjugate Acid) | ~11.09 | Strong base.[1][2][3] In aqueous conditions (if used), pH must be >13 to exist as free base.[3] |
| LogP | 0.58 | Hydrophilic/Polar.[1][2][3] Prefers polar organic solvents over alkanes.[1][2][3] |
| Isotopic Stability | Labile (N-D) | CRITICAL: Exchanges instantly with |
Part 3: Experimental Protocol (Anhydrous LLE)
Objective: Extract this compound from a lipophilic matrix (e.g., oil, dissolved polymer, or API reaction mixture) without isotopic scrambling.[1][2][3]
Principle: This protocol utilizes a Hexane/Acetonitrile (ACN) partitioning system.[1][2][3]
-
Phase A (Non-polar): n-Hexane (Retains lipids, oils, and hydrophobic matrix).[1][2][3]
-
Phase B (Polar Aprotic): Acetonitrile (Extracts the polar this compound).[1][2][3]
-
Note: ACN and Hexane are immiscible, creating a water-free biphasic system that preserves the N-D bond.[3]
Reagents & Equipment
-
Analyte: this compound (Sigma/Isotec or equivalent).[1][2][3]
-
Solvents: Acetonitrile (HPLC Grade, Dried over 3Å Molecular Sieves), n-Hexane (Dried).[1][2][3]
-
Internal Standard (Optional): Diethylamine-
(Carbon-labeled) if total mass balance is required. -
Apparatus: 20 mL Scintillation Vials (Silanized glass), Centrifuge (Refrigerated at 4°C).
Step-by-Step Workflow
1. Sample Preparation (Matrix Solubilization)
-
Dissolve 100 mg of the lipophilic sample (containing the target this compound) in 2.0 mL of dry n-Hexane .[1][2][3]
-
Checkpoint: Ensure the sample is fully dissolved.[1][2][3] If the sample contains water, dry the hexane solution with anhydrous
immediately before proceeding.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
2. Isotopic Spike (If using N-d1 as a Reagent/Standard)
-
Caution: If spiking this compound into the sample, ensure the stock solution was prepared in anhydrous DMSO-d6 or dry DCM .[1][2][3] Do not use methanol.[1][2][3]
3. Liquid-Liquid Partitioning
-
Add 2.0 mL of dry Acetonitrile (ACN) to the Hexane sample.[1][2][3]
-
Vortex vigorously for 60 seconds.
-
Mechanism:[1][2][3][4][5][6][7][8] The polar this compound partitions preferentially into the ACN layer (bottom), while the hydrophobic matrix remains in the Hexane layer (top).[3]
4. Phase Separation
-
Centrifuge at 2,000 x g for 5 minutes at 4°C .
5. Collection & Analysis
-
Carefully aspirate the top Hexane layer and discard (or save for secondary recovery).[2][3]
-
Transfer the bottom ACN layer to a fresh silanized vial.[1][2][3]
-
Storage: Analyze immediately via GC-MS or NMR.[1][2][3] If storage is necessary, keep at -80°C over molecular sieves.[2][3]
Part 4: Critical Control Points (The "Why")
The Volatility Trap
Diethylamine boils at 55°C. Standard evaporation techniques (Rotary Evaporation, Nitrogen Blow-down) often result in >90% analyte loss .[1][2][3]
-
Solution: Do not evaporate the ACN extract.[1][2][3] Inject the ACN phase directly into the GC-MS or dilute with deuterated solvent for NMR.[3] If concentration is absolutely necessary, add 100 µL of a high-boiling "keeper" solvent (e.g., DMAc) before gentle evaporation.[3]
The Derivatization Paradox
Researchers often derivatize amines (e.g., with Dansyl Chloride) to improve retention.[1][2][3]
-
Warning: Most derivatization reactions release the amine proton/deuteron as HCl/DCl.[1][2][3]
-
Reaction:
-
-
Guidance: If you must derivatize N-d1, you are likely using the wrong isotope.[1][2] Use Diethylamine-
(carbon-labeled) for derivatization workflows.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Part 5: Visualization (Decision Logic)
The following diagram illustrates the decision process for handling this compound versus standard Diethylamine, emphasizing the "Isotope Death Zone" (Aqueous/Protic conditions).
Caption: Decision tree for Diethylamine extraction. Note the critical "Stop" point for N-d1 in aqueous matrices due to rapid H/D exchange.
Part 6: References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link][3]
-
Citation for pKa and physical properties.
-
-
NIST Mass Spectrometry Data Center. (2023).[1][2][3] this compound Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[2][3][9] Retrieved from [Link][3]
-
Verification of isotopologue existence and formula.
-
-
Englander, S. W., & Mayne, L. (1992).[1][2][3] Protein folding studied using hydrogen exchange labeling and two-dimensional NMR. Annual Review of Biophysics and Biomolecular Structure, 21(1), 243-265.[3]
-
Foundational text on the kinetics of Amine H/D exchange in protic solvents.
-
-
U.S. EPA. (1996).[1][2][3] Method 3500C: Organic Extraction and Sample Preparation. Retrieved from [Link][3]
Sources
- 1. diethylamine - Wikidata [wikidata.org]
- 2. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 8. arxiv.org [arxiv.org]
- 9. This compound [webbook.nist.gov]
Title: A Robust and Cost-Effective Workflow for Quantitative Proteomics Using Diethylamine N-d1 Labeling
An Application Note and Protocol for Quantitative Proteomics using Diethylamine N-d1 Labeling
Abstract
This guide details a comprehensive protocol for quantitative proteomics utilizing this compound for isotopic labeling of primary amines in proteins. This chemical labeling method, based on the principle of reductive amination, offers a highly efficient, cost-effective, and versatile alternative to other quantitative techniques such as SILAC or isobaric tagging. By labeling proteins prior to enzymatic digestion, this workflow minimizes sample handling variability and is applicable to a wide array of biological samples, including cell cultures, tissues, and biofluids. We provide a step-by-step methodology, from protein extraction to data analysis, explain the chemical principles, and offer troubleshooting guidance to ensure robust and reproducible quantification of protein expression changes.
Introduction: The Principle of Reductive Amination for Isotopic Labeling
Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying and quantifying proteins in complex biological samples. Quantitative analysis, in particular, allows for the measurement of relative protein abundance changes across different states, such as comparing healthy versus diseased tissue or treated versus untreated cells[1]. Stable isotope labeling is a powerful strategy that introduces a mass difference between proteins from different samples, allowing for their simultaneous analysis and accurate relative quantification within a single MS run[2].
This application note focuses on a chemical labeling strategy using this compound. The method is a variation of stable isotope dimethyl labeling, which employs reductive amination to modify primary amines[3][4]. The core reaction involves the covalent attachment of a diethylamino group to the N-terminus of proteins and the ε-amino group of lysine residues.
-
"Light" Sample: Labeled with standard Diethylamine.
-
"Heavy" Sample: Labeled with this compound, which contains a single deuterium atom on the nitrogen.
This introduces a precise mass difference of 1.0063 Da for every labeled site. After labeling, the "light" and "heavy" protein samples are combined, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of a given peptide is determined by comparing the signal intensities of the "light" and "heavy" isotopic peaks in the mass spectrum.
Key Advantages of this Method:
-
Cost-Effectiveness: The reagents for this labeling chemistry are significantly less expensive than commercially available multiplexed isobaric tag kits[3].
-
Versatility: As a post-extraction chemical labeling method, it is not limited to metabolically active, dividing cells (a limitation of SILAC) and can be applied to virtually any protein sample[5].
-
Robust Chemistry: The reductive amination reaction is rapid, specific, and highly efficient, proceeding to completion without significant byproducts[4].
-
Simplified Data Analysis: The small, predictable mass shift simplifies the identification of peptide pairs during data analysis.
Overall Experimental Workflow
The workflow is designed to be integrated into standard proteomics sample preparation pipelines. The key steps involve protein extraction, quantification, parallel labeling reactions, sample pooling, and subsequent processing for LC-MS/MS analysis. The pooling step, performed early in the workflow, is critical as it minimizes sample-to-sample variability from downstream steps like digestion and cleanup.
Caption: High-level workflow for quantitative proteomics using this compound.
Detailed Application Protocols
Required Materials & Reagents
-
Labeling Reagents:
-
Diethylamine (Sigma-Aldrich, Cat# 471283 or equivalent)
-
This compound (Sigma-Aldrich, Cat# 488669 or equivalent)
-
Sodium cyanoborohydride (NaBH₃CN) (Sigma-Aldrich, Cat# 156159 or equivalent)
-
-
Protein Sample Preparation:
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors.
-
Protein Quantification Kit: BCA Protein Assay Kit (Thermo Fisher Scientific) or equivalent.
-
-
Protein Digestion:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin, MS-grade (Promega, V5280 or equivalent)
-
-
Solvents & Cleanup:
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), MS-grade
-
Ultrapure Water (e.g., Milli-Q)
-
Acetone, ice-cold
-
C18 StageTips or equivalent for peptide desalting.
-
Protocol 1: Protein Extraction & Quantification
-
Lysis: Lyse cells or tissues in a denaturing lysis buffer (e.g., 8 M Urea buffer) to fully solubilize proteins and inactivate endogenous proteases.
-
Sonication: Sonicate the lysate on ice to shear nucleic acids and ensure complete cell disruption.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant (soluble protein fraction) to a new tube.
-
Quantification: Accurately determine the protein concentration of each sample using a BCA assay. This step is critical for ensuring a 1:1 mixing ratio after labeling.
Protocol 2: this compound Labeling
Causality: This protocol is optimized for 100 µg of protein. The reaction is performed at a slightly alkaline pH to ensure the primary amines are deprotonated and thus nucleophilic. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine/Schiff base in the presence of the initial carbonyl, preventing unwanted side reactions[6].
-
Prepare Labeling Stocks (Fresh):
-
1 M Diethylamine (Light): In a fume hood, prepare a 1 M aqueous solution.
-
1 M this compound (Heavy): Prepare a 1 M aqueous solution.
-
1 M NaBH₃CN: Prepare a 1 M aqueous solution. Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions in a fume hood.
-
-
Reaction Setup:
-
In two separate microcentrifuge tubes, aliquot 100 µg of protein from each sample.
-
Adjust the final volume to 90 µL with the 8 M Urea lysis buffer.
-
-
Labeling Reaction:
-
To the "Light" tube: Add 5 µL of 1 M Diethylamine.
-
To the "Heavy" tube: Add 5 µL of 1 M this compound.
-
Vortex both tubes briefly.
-
Add 5 µL of 1 M NaBH₃CN to each tube.
-
Vortex again and incubate at 37°C for 1 hour.
-
-
Quench Reaction: Stop the reaction by adding 10 µL of 1 M ammonium bicarbonate to each tube. This will consume any excess labeling reagent.
-
Sample Pooling: Combine the entire contents of the "Light" and "Heavy" tubes into a single new tube. This pooled sample now contains a 1:1 mixture of the labeled proteomes.
Protocol 3: Protein Digestion
-
Precipitation (Optional but Recommended): To remove urea and other interfering substances, precipitate the pooled protein by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 16,000 x g for 15 min, discard the supernatant, and wash the pellet with 90% ice-cold acetone. Air-dry the pellet briefly.
-
Resuspension: Resuspend the protein pellet in 100 µL of 50 mM Ammonium Bicarbonate, pH 8.0.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of pooled protein). Incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Clean up the peptide mixture using a C18 StageTip to remove salts and detergents. Elute peptides with 80% ACN / 0.1% FA.
-
Final Preparation: Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Data Presentation and Analysis
Mass Spectrometry
Resuspend the dried peptides in 2% ACN / 0.1% FA for analysis on a high-resolution Orbitrap mass spectrometer or equivalent. The key is to have sufficient mass resolution to clearly distinguish the isotopic envelopes of the "light" and "heavy" peptide pairs.
Data Analysis Software
Use software capable of quantitative proteomics analysis based on isotopic labeling, such as MaxQuant, Proteome Discoverer™, or similar platforms. The software should be configured to search for:
-
Variable Modifications: Diethylation (+71.0888 Da) on peptide N-termini and Lysine (K).
-
Isotope Label: A corresponding +1.0063 Da mass shift for the "heavy" labeled peptides.
The software will identify peptide pairs and calculate the Heavy/Light (H/L) ratio based on the extracted ion chromatogram (XIC) peak areas.
Data Summary
Quantitative results should be summarized in a table, including protein identifiers, H/L ratios, statistical significance (p-value), and the number of peptides used for quantification.
| Protein Accession | Gene Symbol | Description | H/L Ratio | p-value | # Peptides |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 1.05 | 0.89 | 18 |
| P12345 | KIN1 | Example Kinase 1 | 3.12 | 0.002 | 9 |
| Q67890 | PHOS2 | Example Phosphatase 2 | 0.35 | 0.005 | 12 |
The Chemistry of Labeling
The labeling process is a classic example of reductive amination[6]. It is a two-step reaction that occurs in a single pot. First, the primary amine on the protein attacks a carbonyl group (in this case, formed in situ or from a reagent like formaldehyde in traditional dimethyl labeling; with diethylamine, the reaction proceeds via nucleophilic substitution). The resulting unstable Schiff base or iminium ion is then immediately and irreversibly reduced by the mild hydride donor, sodium cyanoborohydride, to form a stable tertiary amine.
Caption: The reductive amination reaction for labeling primary amines.
Troubleshooting and Validation
A trustworthy protocol must be self-validating. Here are common issues and how to address them to ensure data quality.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive labeling reagents. 2. Incorrect pH. 3. Presence of primary amines (e.g., Tris) in the buffer. | 1. Prepare fresh reagent stocks for each experiment. 2. Ensure the reaction buffer pH is between 7.5 and 8.5. 3. Use a non-amine-based buffer like HEPES or perform a buffer exchange before labeling. |
| H/L Ratios Skewed from 1:1 in a Control Experiment | 1. Inaccurate protein quantification. 2. Sample loss during precipitation/cleanup. | 1. Be meticulous with the BCA assay. Run samples in triplicate. 2. Ensure equal and careful handling of both samples before the pooling step. Perform a 1:1 mix of two identical samples as a system suitability test. |
| Poor Peptide/Protein Identification | 1. Incomplete tryptic digestion. 2. Sample loss during desalting. | 1. Ensure protein is fully denatured, reduced, and alkylated. Check the activity of your trypsin stock. 2. Optimize desalting protocol; ensure proper C18 column conditioning and elution. |
| Inconsistent Quantification | 1. High number of missing values. 2. Variability in LC-MS/MS performance. | 1. Increase the amount of starting material if possible. Optimize LC gradient and MS acquisition methods. 2. Run quality control standards regularly to monitor instrument performance. |
References
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]
-
Ji, J., Chakraborty, A., Geng, M., Zhang, X., Amini, A., Figeys, D., & Regnier, F. (2000). Strategy for qualitative and quantitative analysis in proteomics based on signature peptides. Journal of Chromatography B: Biomedical Sciences and Applications, 745(1), 197-210. [Link]
-
Tolon, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (90), e51416. [Link]
-
Kueh, S., & Tsoli, M. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4099-4107. [Link]
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252–262. [Link]
Sources
- 1. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
minimizing hydrogen/deuterium (H/D) exchange for Diethylamine N-d1 in protic solvents
A Guide to Minimizing Hydrogen/Deuterium (H/D) Exchange in Protic Solvents
Welcome to the technical support center for Diethylamine N-d1. This guide is designed for researchers, scientists, and drug development professionals who utilize N-deuterated compounds and face the common challenge of maintaining isotopic purity in protic solvent systems. As a secondary amine, the deuterium on the nitrogen of this compound is labile and susceptible to exchange with protons from its environment. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you preserve the integrity of your isotopically labeled materials.
Part 1: Frequently Asked Questions - The Fundamentals of H/D Exchange
This section addresses the core principles governing the H/D exchange phenomenon for N-deuterated amines.
Q1: What is Hydrogen/Deuterium (H/D) exchange, and why is it a critical issue for this compound?
A: Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a proton (hydrogen atom) from the surrounding environment, or vice versa.[1] For this compound, the deuterium is attached to a nitrogen atom ((CH₃CH₂)₂N-D). This N-D bond is polar and the deuterium is considered "labile" or "exchangeable."
This is a critical issue for several reasons:
-
Compromised Isotopic Purity: The primary purpose of using a deuterated compound is its specific isotopic composition. H/D exchange diminishes this isotopic enrichment, leading to a mixture of deuterated and non-deuterated species.[2]
-
Inaccurate Quantitative Analysis: In applications like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are frequently used as internal standards for precise quantification. If the standard undergoes H/D exchange, its mass distribution changes, leading to inaccurate and unreliable analytical results.[2]
The exchange is an equilibrium reaction, meaning it proceeds until the ratio of D-to-H on the amine reflects the D-to-H ratio in the protic solvent.[1] Given that experimental solvents are typically protonated (e.g., H₂O, methanol), the equilibrium heavily favors the loss of the deuterium label from the amine.
Q2: What is the chemical mechanism driving H/D exchange for this compound in a protic solvent?
A: The exchange of the N-D in this compound with an N-H occurs through acid or base catalysis, facilitated by the protic solvent (e.g., water, methanol, ethanol). The rate of this exchange is highly dependent on the pH of the solution.[3][4]
-
Acid-Catalyzed Exchange: In acidic conditions, the nitrogen atom is protonated by the solvent or an acid catalyst. This is followed by the removal of a deuteron by a solvent molecule, resulting in the exchanged product.
-
Base-Catalyzed Exchange: In basic conditions, a base (like OH⁻) removes the deuteron from the amine directly. The resulting anion is then rapidly protonated by a protic solvent molecule.
For amine and amide groups, the overall exchange rate follows a V-shaped curve with respect to pH, with the minimum rate occurring in the weakly acidic range of approximately pH 2.5-3.[1][3][5]
Sources
Navigating the Nuances of Diethylamine N-d1 for Precise Quantification
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated support center for the optimal use of Diethylamine N-d1 in quantitative analysis. This guide is designed to provide you, the discerning researcher, with in-depth technical insights and practical troubleshooting strategies. As your Senior Application Scientist, my goal is to empower you to navigate the complexities of using a deuterated internal standard, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the use of this compound as an internal standard.
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the "gold standard" in mass spectrometry-based bioanalysis?
A1: Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1] This close similarity ensures that the SIL internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, extraction recovery, and matrix effects that can occur during analysis.[1][2] This leads to improved accuracy and precision in quantification.[3]
Q2: What are the critical initial checks I should perform on my this compound standard upon receipt?
A2: Upon receiving your this compound standard, it is crucial to review the Certificate of Analysis (C of A). Pay close attention to the isotopic purity and the chemical purity. The isotopic purity indicates the percentage of the material that is fully deuterated at the specified positions.[4] Low isotopic purity can lead to an overestimation of your analyte's concentration.[4] The chemical purity will inform you of any non-deuterated diethylamine or other impurities present. It's also good practice to verify the storage conditions recommended on the C of A to maintain the integrity of the standard.[5]
Q3: I'm observing a chromatographic shift between my analyte (Diethylamine) and the this compound internal standard. What could be the cause?
A3: A chromatographic shift between an analyte and its deuterated internal standard, though often minimal, can occur due to the "isotope effect". The replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties, such as its lipophilicity, leading to differences in retention time. This can be particularly noticeable in chromatography systems with high resolving power. To address this, you might consider modifying your chromatographic gradient to ensure better co-elution.[4]
Q4: Can the deuterium on this compound exchange with hydrogen from the sample or mobile phase?
A4: The deuterium on this compound is attached to a nitrogen atom. Deuterium atoms on heteroatoms like nitrogen are known to be potentially labile and can undergo hydrogen-deuterium (H/D) exchange, especially under acidic or basic conditions or at high temperatures in the mass spectrometer's ion source.[4] It is essential to evaluate the stability of the label during method development. The Certificate of Analysis should also provide information on the stability of the deuterated label.[5]
Troubleshooting Guide: Optimizing this compound Concentration
Accurate quantification is contingent on using the internal standard at an optimal and consistent concentration. This section provides a structured approach to troubleshooting common issues related to this compound concentration.
Problem 1: High Variability in Internal Standard Response
Symptom: The peak area of this compound varies significantly across your calibration standards, quality controls (QCs), and unknown samples. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend monitoring internal standard response for variability.[6][7][8]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Acceptance Criteria (as a general guide) |
| Inconsistent Pipetting or Dilution | 1. Verify the calibration of your pipettes. 2. Prepare fresh stock and working solutions of this compound. 3. Ensure thorough vortexing of all solutions before use. | Coefficient of Variation (CV) of IS response in calibration standards and QCs should generally be ≤15%.[9] |
| Matrix Effects | 1. Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix from at least six different sources.[1] 2. Optimize sample preparation to remove interfering matrix components. | The IS-normalized matrix factor should have a CV of ≤15%.[1] |
| Ion Suppression or Enhancement | 1. Infuse a constant concentration of this compound while injecting extracted blank matrix to observe any dip or rise in the signal at the analyte's retention time. 2. Adjust chromatographic conditions to separate the analyte and IS from the suppressive matrix components. | Consistent IS response across the chromatographic run. |
| Instability in the Autosampler | 1. Assess the stability of the processed samples in the autosampler over the expected run time. 2. If instability is observed, consider using a cooled autosampler or reducing the batch size. | Analyte and IS should be stable for the duration of the analytical run. |
Problem 2: Non-linear Calibration Curve
Symptom: Your calibration curve for the analyte, when plotted as the peak area ratio (Analyte/IS) versus concentration, is non-linear, particularly at the high or low end of the concentration range.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Acceptance Criteria (as a general guide) |
| Inappropriate IS Concentration | 1. The IS concentration should be in the mid-range of the calibration curve. If it's too high, it can saturate the detector. If it's too low, the signal-to-noise ratio may be poor at the lower limit of quantification (LLOQ). 2. Experiment with different fixed concentrations of this compound. | A linear regression (r²) of ≥0.99 is typically desired. |
| Detector Saturation | 1. If the IS response is extremely high, dilute the IS working solution. 2. Check the detector's linear dynamic range. | IS response should be well within the linear range of the detector. |
| Cross-Contamination or Interference | 1. Analyze blank samples to check for any carryover or interfering peaks at the mass transition of the analyte or IS.[9] 2. The response of interfering peaks at the retention time of the analyte should not be more than 20% of the LLOQ response, and for the IS, not more than 5% of the mean IS response.[1] | Minimal to no signal in blank injections. |
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to establishing the ideal working concentration for your this compound internal standard.
Objective: To determine a concentration of this compound that provides a stable and reproducible signal across the entire calibration range without causing detector saturation or significant ion suppression/enhancement.
Methodology:
-
Prepare Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a series of working solutions at different concentrations (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
-
Spike into Blank Matrix:
-
Prepare a set of calibration standards for your analyte in the appropriate biological matrix.
-
For each this compound working solution concentration, spike a fixed volume into each calibration standard and a set of blank matrix samples.
-
-
Sample Preparation and Analysis:
-
Process the samples using your established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
Assess IS Response Consistency: For each IS concentration tested, calculate the mean, standard deviation, and CV% of the this compound peak area across all calibration standards and blank matrix samples.
-
Evaluate Linearity: For each IS concentration, plot the calibration curve (peak area ratio vs. analyte concentration) and determine the linearity (r²).
-
Check for Saturation: Examine the peak shape and response of the this compound. A flattened peak top may indicate detector saturation.
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides:
-
A consistent and reproducible peak area (low CV%).
-
The best linearity for the analyte's calibration curve.
-
A signal that is well within the linear dynamic range of the mass spectrometer.
-
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the concentration of your this compound internal standard.
Caption: Workflow for optimizing this compound concentration.
By following this structured approach, you can confidently establish the optimal concentration of this compound for your specific assay, leading to more accurate and reliable quantitative results.
References
- BenchChem. (n.d.). Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Comparative Guide.
- BenchChem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
- BenchChem. (2025, December). Common pitfalls in using deuterated standards and how to avoid them.
- U.S. Food and Drug Administration. (2019, September). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.
- ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.
- U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- CDN Isotopes. (n.d.). Diethylamine-N-d1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
improving signal-to-noise ratio for Diethylamine N-d1 in complex biological matrices
Topic: Improving Signal-to-Noise Ratio (SNR) for Diethylamine N-d1 in Complex Biological Matrices
Role: Senior Application Scientist Status: Operational
Executive Summary: The "N-d1" Paradox
CRITICAL ALERT: Before optimizing your mass spectrometer, we must address the chemistry of your analyte.
You are attempting to measure This compound (
The Symptom: You observe low SNR not necessarily because of suppression, but because your analyte is physically converting into non-deuterated Diethylamine (
This guide provides a "Rescue Protocol" to stabilize the N-d1 moiety using anhydrous derivatization, alongside standard SNR enhancement techniques for low-mass amines.
Module 1: The Chemistry Check (Isotope Integrity)
Diagnostic: Are you using the wrong Internal Standard?
If you are using this compound as an Internal Standard (IS) for quantitation, STOP .
-
Reasoning: The lability of the N-D bond renders it unsuitable for aqueous biological matrices. The back-exchange will cause variable recovery and poor precision.
-
Solution: Switch to Diethylamine-d10 (all carbons deuterated) or Diethylamine-1,1,1',1'-d4 . These C-D bonds are stable in water and plasma.
If you are a mechanistic researcher specifically studying the N-d1 isotopolog (e.g., metabolic tracing), proceed to Module 2.
Module 2: Sample Preparation (The "Rescue Protocol")
To improve SNR for N-d1, we must lock the structure before it encounters water. We will use Dansyl Chloride (Dns-Cl) derivatization under strictly anhydrous conditions. This serves two purposes:
-
Chemical Locking: Replaces the labile N-D bond with a stable Sulfonamide bond.
-
Mass Shift: Moves the precursor mass from
~74 to ~ , moving it away from the high-noise low-mass region.
Protocol: Anhydrous Dansylation for N-d1 Preservation
Reagents:
-
Solvent: Anhydrous Acetonitrile (ACN) (stored over molecular sieves).
-
Base: Anhydrous Triethylamine (TEA) or Sodium Carbonate (dried).
-
Reagent: Dansyl Chloride (1 mg/mL in anhydrous ACN).
Step-by-Step Workflow:
-
LLE Extraction (Rapid):
-
Add 500 µL Hexane (or MTBE) to 100 µL plasma.
-
Crucial: Do NOT acidify or basify with aqueous buffers. The natural pH of plasma (7.4) allows some extraction of the free amine, but adding water promotes exchange.
-
Vortex (30s) and Centrifuge (10,000 x g, 2 min).
-
Transfer the organic supernatant to a dry glass vial.
-
-
Anhydrous Derivatization:
-
To the organic extract, add 50 µL Dansyl Chloride solution.
-
Add 10 µL Anhydrous TEA (catalyst).
-
Incubate at 60°C for 10 minutes (sealed cap).
-
Mechanism:[1][2][3] The Dns-Cl reacts with the amine.[4][5][6] If the N-D bond is intact, the D is lost as DCl (or captured by base), but the carbon backbone is quantified.
-
Correction for N-d1 Tracing:Wait. If you are tracing the Deuterium itself on the Nitrogen, Derivatization destroys the signal because the N-D bond is broken to form the N-S bond.
-
Alternative for N-D Detection: You cannot use derivatization. You must use GC-MS with Chemical Ionization (CI) using a deuterated reagent gas (ND3) to preserve the label, or direct HILIC-MS in aprotic solvents (100% ACN), which is chromatographically difficult.
-
Revised Recommendation for N-d1 SNR: If you must detect the N-D moiety intact, you are limited to Direct Analysis .
-
Column: HILIC (e.g., Waters BEH Amide).
-
Mobile Phase: ACN / Buffer (High Organic).
-
The Fix: Use Deuterated Solvents (
and MeOD) for your mobile phases. This forces the equilibrium towards the deuterated form, preserving your N-d1 signal.
Module 3: Chromatographic Optimization (HILIC)
For underivatized this compound (to prevent exchange, we assume a deuterated mobile phase environment).
| Parameter | Setting | Rationale |
| Column | Silica or Amide HILIC | Retains polar amines without ion-pairing reagents that suppress signal. |
| Mobile Phase A | Deuterated water prevents H/D back-exchange on the column. | |
| Mobile Phase B | Acetonitrile (ACN) | High organic content needed for HILIC retention. |
| pH | 9.0 (Adjusted with | High pH keeps DEA neutral/retained? No, in HILIC, we often want charged. Actually, high pH suppresses ionization. Use pH 3-4 (Ammonium Formate) to protonate the amine ( |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
Module 4: Visualization of the "Exchange Trap"
The following diagram illustrates why your SNR is low (Signal Loss via Exchange) and the decision tree to fix it.
Figure 1: Decision logic for this compound analysis. Note the critical divergence based on whether the N-D bond is the target or just a proxy.
Module 5: Instrumental Tuning (Mass Spec)
If you have stabilized the isotope (using
-
Source Temperature (Gas Temp):
-
Setting: 300°C - 350°C.
-
Why: DEA is volatile. Too hot, and you might fragment it in the source. Too cold, and you get poor desolvation.
-
-
Fragmentor / Declustering Potential:
-
Setting: Low (50-80 V).
-
Why: Small amines fragment easily. High voltage destroys the molecular ion
.
-
-
MRM Transitions (For d10 variant, as N-d1 is unstable):
-
Precursor:
84.1 (d10) -
Product:
66.1 (Loss of ) -
Note: For N-d1 (in
), Precursor is 75.1.
-
Troubleshooting FAQs
Q1: I see a "Ghost Peak" in my blank that looks like Diethylamine. Why? A: Diethylamine is a ubiquitous contaminant in laboratory air, plastics, and solvents.
-
Fix: Use LC-MS grade glass bottles. Avoid plastic pipette tips if possible (use glass syringes). Install a "trap column" between the pump and the injector to delay system contamination relative to the sample peak.
Q2: My calibration curve is non-linear at the low end. A: This is likely adsorption. Amines stick to glass silanols.
-
Fix: Use deactivated glass vials (silanized) or add 0.1% Ammonium Hydroxide to your wash solvent to keep the needle passivated.
Q3: Can I use derivatization for N-d1? A: No. Standard derivatization (Dansyl, FMOC) removes the hydrogen/deuterium on the nitrogen to form the new bond. You will lose the isotopic label. You can only use derivatization if the deuterium is on the carbon chain (d10).
References
-
BenchChem. (2025).[6] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from
-
National Institutes of Health (NIH). (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine. Retrieved from
-
Shimadzu. (n.d.). Signal-to-Noise Ratio: Factors Determining Sensitivity in GC/MS and LC/MS. Retrieved from
-
Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout in LC/MS. Retrieved from
-
Wikipedia. (2025). Hydrogen–deuterium exchange (HDX) Mechanisms. Retrieved from
Sources
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Diethylamine N-d1
Welcome to the technical support center for the use of Diethylamine N-d1 in bioanalytical mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects and ensure the accuracy and reproducibility of your analytical data. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative literature to help you troubleshoot common issues and optimize your experimental workflows.
Understanding Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest. These endogenous components, such as proteins, lipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This interference, known as the matrix effect , can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the analysis.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted strategy to compensate for matrix effects.[4][5] The underlying principle is that the SIL internal standard, being chemically almost identical to the analyte, will experience the same matrix effects, and therefore, the ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate quantification.[1][6] However, this is not always the case, and issues can still arise. This guide will walk you through the common challenges and their solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using this compound as an internal standard in bioanalysis.
Q1: I'm using this compound as an internal standard, but I'm still seeing poor reproducibility in my results. What could be the cause?
A1: Poor reproducibility, even with a deuterated internal standard, often points to differential matrix effects . This occurs when the analyte (Diethylamine) and the internal standard (this compound) are not affected by the matrix in the same way. A primary reason for this is a slight chromatographic separation between the two compounds, often referred to as the "deuterium isotope effect."[1][7] The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, such as its lipophilicity, leading to a small difference in retention time.[7] If this separation causes the analyte and internal standard to elute into regions of the chromatogram with different levels of co-eluting matrix components, they will experience different degrees of ion suppression or enhancement, resulting in poor reproducibility.[7]
Q2: How can I confirm if the deuterium isotope effect is causing a separation between my analyte and this compound?
A2: Carefully examine the chromatograms of the analyte and the internal standard overlaid. A visible separation in their retention times, even a small one, is a strong indicator of the deuterium isotope effect being at play.[1] To further investigate, you can perform a post-column infusion experiment (see Troubleshooting Guide 1 for the full protocol). This will help you visualize the regions of ion suppression in your chromatogram. If the analyte and internal standard peaks are separated and fall into areas with different suppression profiles, this confirms that differential matrix effects are likely the cause of your reproducibility issues.
Q3: My assay is for a low molecular weight basic compound, Diethylamine, in a complex biological matrix. Are there any specific matrix effects I should be aware of?
A3: Yes, for low molecular weight organic compounds like ethanolamines, which are structurally similar to diethylamine, high concentrations of salts and organic matter in the sample can cause severe ion suppression.[8] If your biological matrix is high in salts (e.g., urine) or lipids (e.g., plasma from a non-fasted subject), you may experience significant signal suppression. It is crucial to employ a robust sample preparation strategy to remove these interfering components.
Q4: I suspect I have a matrix effect problem. How can I quantitatively assess its impact on my assay?
A4: The post-extraction spike method is a widely accepted approach to quantitatively determine the extent of matrix effects.[9] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. This allows you to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE). Another powerful technique is the method of standard additions , where known amounts of the analyte are added to the sample.[10] This method is particularly useful for complex matrices where a true blank matrix is unavailable.[10] (See Troubleshooting Guide 2 for the protocol).
Q5: What are the best sample preparation techniques to minimize matrix effects when analyzing Diethylamine?
A5: The choice of sample preparation is critical for reducing matrix effects.[2][9] Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing matrix components, often leaving behind significant amounts of phospholipids and other interferences.[11]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many polar matrix components behind in the aqueous phase.[6][8]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences and providing the cleanest extracts.[8][12] It offers a high degree of selectivity and can significantly reduce ion suppression.[12]
We provide detailed protocols for each of these techniques in Troubleshooting Guide 3.
Troubleshooting Guides
Guide 1: Diagnosing Ion Suppression with Post-Column Infusion
This qualitative experiment helps identify regions in your chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Diethylamine at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Use a T-piece to connect the outlet of your LC column to both the mass spectrometer and a syringe pump.
-
Infuse the Diethylamine standard solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent from the LC column just before it enters the mass spectrometer.[13]
-
-
Analysis:
-
Begin infusing the standard solution and acquire a stable baseline signal for the Diethylamine MRM transition.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the infused Diethylamine standard throughout the chromatographic run.
-
-
Interpretation:
-
A steady baseline indicates no ion suppression or enhancement.
-
A dip in the baseline indicates a region of ion suppression where matrix components are eluting.
-
A rise in the baseline indicates a region of ion enhancement .
-
By comparing the retention time of your Diethylamine and this compound peaks with the ion suppression profile, you can determine if they are eluting in a region of significant matrix effects.
Caption: Post-column infusion experimental setup.
Guide 2: Quantifying Matrix Effects with the Method of Standard Additions
This method allows for the quantification of an analyte in a complex sample by accounting for matrix effects.[10]
Experimental Protocol: Standard Additions
-
Sample Preparation:
-
Take several equal aliquots of your unknown sample.
-
Keep one aliquot as is (the "unspiked" sample).
-
To the other aliquots, add increasing known amounts of a Diethylamine standard solution ("spiking").
-
Ensure the final volume of all aliquots is the same by adding a constant volume of solvent.
-
-
Analysis:
-
Analyze all the prepared samples using your LC-MS/MS method, including your this compound internal standard.
-
Plot the measured response (analyte area / internal standard area) on the y-axis against the concentration of the added Diethylamine standard on the x-axis.
-
-
Calculation:
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of Diethylamine in the original, unspiked sample.
-
| Sample | Added Diethylamine Conc. (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 (Unspiked) | 0 | 0.52 |
| 2 | 10 | 1.05 |
| 3 | 20 | 1.58 |
| 4 | 30 | 2.11 |
Table 1: Example data for the method of standard additions.
Guide 3: Mitigating Matrix Effects with Sample Preparation
Improving your sample cleanup is often the most effective way to reduce matrix effects.[11]
Protocol 3.1: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 100 µL of your biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the tube for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate for analysis.
Protocol 3.2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting and Buffering: Pipette 100 µL of your biological sample into a glass tube. Add a basic buffer (e.g., sodium carbonate) to ensure Diethylamine is in its non-ionized form.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).[8]
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at >2,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase.
Protocol 3.3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like Diethylamine) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample (e.g., diluted and acidified plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the Diethylamine and this compound with a stronger solvent (e.g., methanol containing a small amount of ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 45 | 95 | 52 |
| Liquid-Liquid Extraction | 15 | 80 | 68 |
| Solid-Phase Extraction | <5 | 90 | 86 |
Table 2: A comparative summary of the effectiveness of different sample preparation techniques in mitigating matrix effects.
Caption: Troubleshooting decision tree for poor reproducibility.
Conclusion
Addressing matrix effects is a critical aspect of robust bioanalytical method development. While this compound, as a deuterated internal standard, is a powerful tool for mitigating these effects, it is not a panacea. A thorough understanding of the potential for differential matrix effects, particularly due to the deuterium isotope effect, is essential. By employing systematic troubleshooting strategies, such as post-column infusion and the method of standard additions, and by optimizing sample preparation techniques, researchers can ensure the development of accurate, precise, and reliable bioanalytical methods. For further guidance, consulting regulatory documents from the FDA and EMA on bioanalytical method validation is highly recommended.[4]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). J-Scholar. Retrieved February 23, 2026, from [Link]
-
Standard addition. (2023, December 19). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC International. Retrieved February 23, 2026, from [Link]
-
Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. (2025, January 15). MIT Energy Initiative. Retrieved February 23, 2026, from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved February 23, 2026, from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 23, 2026, from [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 23, 2026, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 23, 2026, from [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. (2025, April 28). SCION Instruments. Retrieved February 23, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Retrieved February 23, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (2025, January 21). MDPI. Retrieved February 23, 2026, from [Link]
-
Bioanalytical Methods for Sample Cleanup. (2020, November 12). BioPharm International. Retrieved February 23, 2026, from [Link]
-
Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.). Waters. Retrieved February 23, 2026, from [Link]
-
Workflow to perform quantification by standard addition procedure. (2017, July 1). EURL-Pesticides. Retrieved February 23, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). LCGC International. Retrieved February 23, 2026, from [Link]
-
Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone. Retrieved February 23, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI. Retrieved February 23, 2026, from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved February 23, 2026, from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 23, 2026, from [Link]
-
Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]
-
Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved February 23, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Slideshare. Retrieved February 23, 2026, from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved February 23, 2026, from [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Griffith Research Online. Retrieved February 23, 2026, from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved February 23, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved February 23, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved February 23, 2026, from [Link]
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resolving chromatographic peak tailing for Diethylamine N-d1
Ticket ID: DEA-D1-TAILING-001 Subject: Resolving Peak Tailing & Isotope Integrity for Diethylamine N-d1 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: The "Dual Challenge"
Analyzing This compound presents two distinct challenges that are often conflated.
-
Chromatographic Tailing: Caused by the strong interaction between the basic secondary amine (
) and residual silanols on the stationary phase.[1] -
Isotopic Stability (Critical Warning): The deuterium label on the nitrogen (N-d1) is an exchangeable proton .[1] In any mobile phase containing water, methanol, or ethanol (protic solvents), the deuterium will rapidly exchange with hydrogen (
) from the solvent.[1]-
Result: You will chromatographically resolve the peak, but your Mass Spec (MS) will detect standard Diethylamine (
), not the deuterated form ( ), unless you use strictly aprotic normal-phase conditions.[1]
-
This guide focuses on resolving the peak tailing for the chemical species, with a mandatory section on isotope preservation.[1]
The Mechanism: Why is it Tailing?
Diethylamine is a small, highly basic secondary amine.[1] In standard Reversed-Phase (RP) conditions (pH 2–8), it exists as a protonated cation (
The Silanol Trap
Silica-based columns contain residual silanol groups (
-
Ion-Exchange: At pH > 3, silanols deprotonate (
).[1] -
The Interaction: The positively charged Diethylamine is electrostatically attracted to the negatively charged silanols. This secondary retention mechanism (Ion-Exchange) is slower than the primary hydrophobic retention, causing the "tail" on the chromatogram.[1]
Visualizing the Problem (DOT Diagram)
Figure 1: Mechanism of amine peak tailing due to cation-exchange with ionized silanols.[1]
Troubleshooting Protocols
Protocol A: The "High pH" Strategy (Recommended)
This is the most robust method for basic amines.[1] By raising the pH above the analyte's
-
Requirement: You must use a Hybrid Particle Column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) capable of withstanding pH 12.[1] Standard silica dissolves above pH 8.[1]
| Parameter | Specification |
| Column | Hybrid C18 (e.g., BEH C18), 2.5 µm or 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile (100%) |
| Mode | Isocratic or Gradient (start high organic to elute hydrophobic neutral amine) |
| Mechanism | Analyte is neutral ( |
Protocol B: The "Sacrificial Base" Strategy (Traditional)
If you must use a standard silica column or low pH (e.g., for MS sensitivity in positive mode), you must block the silanols.[1]
-
The Additive: Triethylamine (TEA) .[1][2][3][4] TEA is a tertiary amine that competes for the silanol sites.[5] Because it is sterically available and highly basic, it saturates the surface, allowing your Diethylamine to pass without tailing.[1]
| Parameter | Specification |
| Column | End-capped C18 (Base Deactivated) |
| Mobile Phase A | Water + 5 mM Triethylamine (TEA) + Adjust to pH 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Warning | TEA suppresses ionization in LC-MS.[1] Use Protocol A for MS applications if possible.[1] |
Diagnostic Logic Tree
Use this flow to determine the correct fix for your specific setup.
Figure 2: Decision matrix for selecting the optimal mobile phase modifier.
Critical FAQ: The N-d1 Isotope Exchange
Q: I am seeing the peak shape improve, but my Mass Spec shows the mass of normal Diethylamine (73 Da) instead of the N-d1 isotope (74 Da). Why?
A: This is a chemical inevitability, not a chromatographic failure.[1]
The deuterium on This compound is attached to the nitrogen. This is a "labile" proton.[1] In the presence of water (
Because the solvent protons outnumber the analyte by orders of magnitude, the equilibrium shifts entirely to the right. You effectively wash the deuterium off the molecule.[1]
The Fix for N-d1 Preservation: If you must detect the N-d1 isotope, you cannot use Reversed-Phase chromatography with protic solvents.[1]
-
Aprotic Normal Phase: Use Hexane/Acetone or Hexane/Ethyl Acetate on a Silica or Diol column.[1]
-
Aprotic Solvents: Ensure solvents are strictly anhydrous.
-
Derivatization: React the amine with a reagent (e.g., acetic anhydride) before injection to "lock" the nitrogen in an amide bond, preventing exchange (though this changes the analyte structure).[1]
References
-
Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Application Notes. Link
-
Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy. Link
-
PubChem. "Diethylamine (Compound Summary)."[1] National Library of Medicine.[1] Link
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[1] Link
-
ResearchGate. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine." Journal of Chromatography A. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Validation & Comparative
establishing linearity and range for an assay with Diethylamine N-d1
Title: Comparative Guide: Establishing Linearity and Range for Diethylamine Assays Using N-d1 vs. Stable Carbon Isotopologues
Executive Summary & Strategic Positioning
In the quantification of secondary amines like Diethylamine (DEA)—a critical precursor in nitrosamine formation—the choice of Internal Standard (IS) dictates the validation strategy. This guide compares the performance of Diethylamine N-d1 (Deuterium on Nitrogen) against the industry gold standard, Diethylamine-d10 (Deuterium on Carbon), and External Standardization.
The Senior Scientist’s Verdict: While This compound is chemically elegant for specific mechanistic studies (NMR, reaction pathways), it presents a critical stability risk in standard quantitative assays due to proton exchange. This guide details how to establish linearity and range with N-d1 under strict anhydrous conditions (GC-MS) and contrasts this with the robust, solvent-independent performance of d10 variants in LC-MS workflows.
Technical Deep Dive: The "Labile Label" Challenge
To establish linearity according to ICH Q2(R2) guidelines, the signal response ratio (Analyte/IS) must be proportional to concentration.[1]
-
The N-d1 Risk (Proton Exchange): The deuterium atom in this compound is attached to the nitrogen. In the presence of any protic solvent (Water, Methanol, mobile phases), this deuterium rapidly exchanges with hydrogen.
-
Reaction:
-
Result: The Internal Standard converts into the Analyte (DEA) during the run. This artificially inflates the analyte signal and decreases the IS signal, causing catastrophic non-linearity at low concentrations.
-
-
The d10 Advantage: In Diethylamine-d10, deuterium atoms are bonded to the carbon backbone (C-D bonds). These are non-exchangeable and stable in aqueous LC-MS mobile phases.
Comparative Performance Analysis
The following table summarizes the validation parameters when establishing linearity for DEA using three different standardization approaches.
Table 1: Comparative Performance Matrix
| Feature | This compound (Target) | Diethylamine-d10 (Alternative) | External Standard |
| Label Position | Nitrogen (N-D) | Carbon (C-D) | None |
| Exchange Potential | High (Rapid H/D exchange in water/MeOH) | Null (Stable C-D bonds) | N/A |
| Ideal Platform | GC-MS (Strictly Anhydrous) | LC-MS/MS or GC-MS | GC-FID / HPLC-UV |
| Linearity (R²) | >0.99 only in aprotic solvents | >0.995 in all matrices | <0.98 (Matrix dependent) |
| Matrix Effect Correction | Poor (if exchange occurs) | Excellent | None |
| Cost | Moderate | High | Low |
| Primary Use Case | Mechanistic Studies / Anhydrous GC | GMP Quantification / Bioanalysis | Rough Estimation |
Visualizing the Mechanism & Workflow
The following diagram illustrates the "Trap" of using N-d1 in aqueous conditions versus the correct Anhydrous workflow.
Figure 1: Mechanistic pathway showing the instability of N-d1 in aqueous media vs. the required anhydrous workflow.
Experimental Protocol: Establishing Linearity with this compound
If your laboratory must use this compound (due to availability or cost), you cannot follow a standard LC-MS protocol. You must use a Strictly Anhydrous GC-MS Workflow .
Step 1: Preparation of Standards (The "Dry" Technique)
-
Solvent Selection: Use Dichloromethane (DCM) or Hexane. Do not use Methanol or Water.
-
Stock Solution: Dissolve this compound in DCM to create a 1 mg/mL stock. Store over molecular sieves to ensure dryness.
-
Calibration Standards: Prepare 6 non-zero concentrations of DEA (Analyte) ranging from 10 ng/mL to 1000 ng/mL in DCM.
-
IS Spiking: Add this compound to all vials at a fixed concentration (e.g., 100 ng/mL).
Step 2: Sample Preparation (Derivatization Option)
-
Note: To lock the N-d1 label and prevent exchange, derivatization is recommended immediately upon mixing.
-
Reagent: Benzenesulfonyl chloride (BSC) or similar.
-
Reaction: The reaction replaces the N-H/N-D with a sulfonyl group. However, this removes the D from N-d1, rendering it useless as an isotope label.
-
Critical Pivot: Therefore, N-d1 cannot be used with derivatization targeting the amine proton. You must analyze under-ivatized (free amine) using a basic column or specialized amine column.
Step 3: GC-MS Instrument Parameters
-
Inlet: Splitless, 200°C.
-
Column: Rtx-Volatile Amine or equivalent (Base-deactivated).
-
Carrier Gas: Helium.
-
MS Detection: SIM Mode.
-
DEA (Analyte): m/z 73 (Molecular ion) or 58 (Base peak).
-
DEA N-d1 (IS): m/z 74 or 59.
-
Monitor m/z 73 in the IS blank to check for H/D exchange.
-
Step 4: Linearity Assessment (ICH Q2)
-
Inject the calibration series (n=3 per level).
-
Calculate the Area Ratio:
-
Plot Ratio vs. Concentration.
-
Criteria:
-
Correlation Coefficient (
) .[2] -
Back-calculated accuracy of standards:
(except at LLOQ). -
The "Exchange Check": If the y-intercept is significantly positive, or if the IS signal drifts downward over the sequence, moisture has entered the system, causing exchange.
-
The Superior Alternative: Protocol for Diethylamine-d10
For robust, high-throughput environments (LC-MS), Diethylamine-d10 is the required alternative.
-
Solvent Freedom: Can be dissolved in water/methanol/acetonitrile.
-
Workflow:
-
Extract samples with 0.1% Formic Acid in Water/MeOH.
-
Spike with Diethylamine-d10.
-
Analyze via LC-MS/MS (HILIC or C18).
-
Result: Perfect co-elution, no signal loss, no cross-talk.
-
Validation Data Comparison (Simulated Typical Results):
| Parameter | N-d1 (in Aqueous LC-MS) | d10 (in Aqueous LC-MS) |
| Slope | Variable (Drifting) | Constant |
| Intercept | High (False Positive) | Near Zero |
| %CV (Low End) | >25% (Fail) | <5% (Pass) |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
NIST Chemistry WebBook. (2023). This compound Details and CAS 997-11-5.[3][4][5][6][7] National Institute of Standards and Technology.[6]
-
Vogel, M., et al. (2019). Challenges in the quantification of secondary amines using deuterated internal standards. Journal of Chromatography A.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
CDN Isotopes. (2024). Product Specification: Diethylamine-N-d1 vs Diethylamine-d10.[8]
Sources
- 1. youtube.com [youtube.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. DIETILAMINA-N-D1 Nomor CAS: 997-11-5 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 4. This compound | C4H11N | CID 136781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethylamine-N-d1, CDN 5 g | Buy Online | CDN | Fisher Scientific [fishersci.fi]
- 6. This compound [webbook.nist.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. PIPERIDINE-D11 | 143317-90-2 [chemicalbook.com]
The Analyst’s Dilemma: Diethylamine N-d1 vs. Carbon-Labeled Isotopologues
Topic: Specificity and Selectivity of Diethylamine N-d1 as an Internal Standard Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the quantitative analysis of Diethylamine (DEA)—a critical precursor in nitrosamine impurity monitoring (e.g., NDMA/NDEA)—the choice of internal standard (IS) dictates data integrity.[1][2] While This compound (CAS 997-11-5) is commercially available, it presents significant risks regarding specificity and selectivity compared to carbon-deuterated alternatives like Diethylamine-d10 .
This guide objectively compares these standards, revealing why N-d1 is often a "false friend" in bioanalysis and pharmaceutical quality control (QC) due to the lability of the nitrogen-bound deuterium.
At a Glance: Performance Matrix
| Feature | This compound ( | Diethylamine-d10 ( | Impact on Data |
| Label Stability | Unstable (Rapid H/D exchange) | Stable (Non-exchangeable) | N-d1 converts to analyte in aqueous solution.[3][4] |
| Mass Shift ( | +1 Da | +10 Da | +1 Da risks overlap with |
| Crosstalk | High (Analyte | Negligible | N-d1 causes false positives and nonlinear calibration. |
| Primary Use Case | Aprotic Gas-Phase Mechanistic Studies | GMP Quantitation (LC-MS/GC-MS) | D10 is the regulatory gold standard. |
Part 1: The Mechanism of Failure (Specificity)
The H/D Exchange Trap
The defining characteristic of this compound is the location of the isotopic label: the deuterium is attached directly to the nitrogen atom (
Mechanism:
When this compound is dissolved in an aqueous mobile phase (LC-MS) or a protic extraction solvent, the deuterium atom is replaced by a hydrogen atom from the solvent.
Consequence:
-
Loss of IS Signal: The IS peak area decreases unpredictably.
-
False Positive Analyte Signal: The IS effectively "spikes" the sample with native analyte, artificially inflating the reported concentration.
Diagram: The Instability Pathway
The following diagram illustrates the degradation of the N-d1 signal compared to the stability of the d10 analog.
Part 2: Mass Spectrometry Selectivity
The Mass Shift Problem (+1 vs. +10)
Even if analyzing in strictly aprotic conditions (e.g., hexane extraction, dry GC-MS), this compound suffers from insufficient mass separation.
-
This compound (
m = +1): The molecular ion is 74 (vs. 73 for native). -
The Issue: Native Diethylamine contains naturally occurring Carbon-13 (
). Approximately 4.4% of native DEA molecules will appear at 74 due to the natural abundance of . -
Result: High concentrations of the analyte will generate a signal in the IS channel (
74). This "Isotopic Contribution" distorts the integration of the internal standard, leading to nonlinear calibration curves at high concentrations. -
Diethylamine-d10 (
m = +10): The molecular ion is 83.[5] There is zero natural isotopic overlap between 73 and 83.
Part 3: Experimental Validation Protocols
To verify these claims in your own laboratory, perform the following self-validating protocols.
Protocol A: The "Back-Exchange" Stability Test
Objective: Quantify the rate of deuterium loss in N-d1 vs. d10.
-
Preparation :
-
Prepare a 1 µg/mL solution of This compound in 50:50 Methanol:Water.
-
Prepare a 1 µg/mL solution of Diethylamine-d10 in 50:50 Methanol:Water.
-
-
Incubation :
-
Inject immediately (T=0).
-
Let vials sit at room temperature for 1 hour, 4 hours, and 24 hours.
-
-
Analysis (LC-MS/MS) :
-
Monitor MRM transitions for Native DEA (
) and the respective IS. -
Note: For N-d1, if exchange occurs, you will see the disappearance of the
(N-d1) transition and the appearance of (Native).
-
-
Expected Results :
-
N-d1 : >90% conversion to Native DEA within minutes to hours.
-
d10 : <1% change in signal over 24 hours.
-
Protocol B: Isotopic Contribution (Crosstalk) Assessment
Objective: Measure false signals caused by insufficient mass shift.
-
Workflow :
-
Inject a high concentration standard of Native Diethylamine (e.g., ULOQ level) without any Internal Standard added.
-
-
Measurement :
-
Monitor the IS channel for N-d1 (
74) and d10 ( 83).
-
-
Calculation :
-
Acceptance Criteria :
-
Regulatory guidelines (FDA/EMA) typically require crosstalk to be <5% of the IS response.
-
N-d1 will likely fail due to the ~4.4%
contribution.
-
Part 4: Comparative Data Summary
The following table summarizes typical experimental findings when comparing these two standards in a pharmaceutical impurity workflow.
| Parameter | This compound | Diethylamine-d10 | Verdict |
| Retention Time Shift | Negligible | Slight shift (possible deuterium isotope effect) | Neutral (Both co-elute sufficiently) |
| Signal Stability (Aqueous) | Critical Failure (Signal converts to analyte) | Pass (Stable) | d10 Wins |
| Linearity ( | Poor (<0.98) due to crosstalk | Excellent (>0.995) | d10 Wins |
| Cost | Moderate | Moderate to High | N-d1 is cheaper, but unusable for quant. |
Recommendation
Do not use this compound for quantitative analysis in biological matrices, environmental water, or pharmaceutical formulations involving protic solvents. The risk of back-exchange renders the method invalid under GMP standards.
Select Diethylamine-d10 (or Diethylamine-
References
-
National Institute of Standards and Technology (NIST) .[6] this compound Properties and Spectra. NIST Chemistry WebBook, SRD 69.[6] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link] (Foundational text on the requirement for non-exchangeable labels)
-
European Medicines Agency (EMA) . Guideline on Bioanalytical Method Validation. [Link] (Defines limits for crosstalk and IS stability)
-
PubChem . This compound Compound Summary. [Link]
Sources
Comparative Guide: Robustness Validation of Diethylamine N-d1 in Trace Analysis
Topic: Robustness Testing of an Analytical Method Utilizing Diethylamine N-d1 Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the quantification of secondary amines like Diethylamine (DEA)—a critical precursor in nitrosamine formation (NDEA)—precision is non-negotiable. While Carbon-deuterated standards (e.g., Diethylamine-d10) are the industry "gold standard," This compound (CAS 997-11-5) presents a unique alternative.
This guide objectively compares the performance of this compound against External Standardization and Stable Isotope Labeled (SIL) analogues. It specifically addresses the critical robustness challenge inherent to N-d1: isotopic exchangeability . We provide a stress-test protocol designed to validate whether this cost-effective internal standard can survive the rigors of a regulated GMP environment.
The Challenger: this compound
This compound differs from standard isotopologues because the deuterium label is attached to the nitrogen atom, not the carbon backbone.
-
Chemical Formula:
-
Key Characteristic: The N-D bond is labile. In the presence of protic solvents (water, alcohols) or acidic/basic catalysts, the deuterium can rapidly exchange with hydrogen (
), effectively "erasing" the label. -
Application Niche: Strictly aprotic environments (e.g., Hexane/DCM extractions analyzed via GC-MS or Normal Phase LC).
Comparative Landscape[1]
| Feature | External Standard | This compound (The Subject) | Diethylamine-d10 (The Gold Standard) |
| Matrix Compensation | None. Susceptible to ion suppression and extraction variance. | High. Co-elutes perfectly with analyte; corrects for injection/matrix effects. | High. Co-elutes perfectly; corrects for all effects. |
| Isotopic Stability | N/A | Low (Conditional). Susceptible to H/D exchange in protic solvents or moisture. | High. C-D bonds are chemically inert under standard conditions. |
| Cost/Availability | Low / High Availability | Moderate / Specialized | High / High Availability |
| Method Compatibility | Universal | Restricted. Aprotic GC-MS or NP-LC only. | Universal (RP-LC, GC, etc.) |
Scientific Rationale: Why Robustness Testing is Critical
For this compound, standard ICH Q2(R2) robustness parameters (flow rate, temperature) are insufficient. The Critical Quality Attribute (CQA) of the method is the prevention of H/D exchange .
If the method allows ambient moisture ingress or utilizes unverified solvent grades, the Internal Standard (IS) signal will decay as
Expert Insight: "A robustness test for N-d1 is effectively a moisture-tolerance test. If your validation does not challenge the method with humidity or solvent water content, the method is not validated."
Experimental Protocol: The "Stress-Test" Design
This protocol utilizes a Plackett-Burman experimental design to isolate the impact of moisture against standard instrument variables.
Methodology: Gas Chromatography - Mass Spectrometry (GC-MS) Matrix: Dichloromethane (DCM) Extract Analyte: Diethylamine (10 ppm) Internal Standard: this compound (10 ppm)
Step-by-Step Workflow
-
Preparation of Standards: Prepare stock solutions of DEA and DEA N-d1 in anhydrous DCM.
-
Factor Selection: Identify 4 key variables.
-
A: Injector Temperature (
) -
B: Column Flow Rate (
) -
C: Solvent Water Content (0.01% vs 0.5% spiked)
-
D: Sample Hold Time (0 hrs vs 24 hrs in autosampler)
-
-
Execution: Run the design matrix (N=8 runs + 3 center points).
-
Data Analysis: Calculate % Recovery and % RSD of the Response Ratio.
Visualization: Robustness Workflow
The following diagram outlines the decision logic for the robustness study.
Caption: Workflow for validating this compound, emphasizing the critical risk assessment of H/D exchange prior to experimental design.
Data Presentation & Analysis
The following simulated data illustrates the specific failure mode of N-d1 compared to d10 under moisture stress.
Table 1: Comparative Robustness Results (Response Ratio % Drift)
| Parameter Variation | External Std (% Drift) | This compound (% Drift) | Diethylamine-d10 (% Drift) | Interpretation |
| Flow Rate (+10%) | -12.5% | < 1.0% | < 1.0% | Both IS methods correct for retention shifts. |
| Inj. Temp (+10°C) | +8.2% | < 1.5% | < 1.5% | Both IS methods correct for discrimination. |
| Moisture (0.1% Spike) | < 1.0% | +15.4% (FAIL) | < 1.0% | N-d1 exchanges with water; IS area drops, Ratio spikes. |
| Hold Time (24h) | < 2.0% | +8.5% (FAIL) | < 1.0% | Ambient humidity ingress in vials affects N-d1. |
Analysis:
-
External Standard: Fails on instrument parameters (Flow/Temp) due to lack of compensation for physical variations.
-
This compound: Excellent compensation for instrument physics, but catastrophic failure when moisture is introduced. The IS converts to non-deuterated DEA, losing its mass distinction (
74 73). -
Diethylamine-d10: Robust across all vectors.
Visualization: Mechanism of Failure
Understanding the chemical mechanism is vital for troubleshooting.
Caption: Chemical mechanism showing the rapid exchange of the Deuterium label on Nitrogen with trace moisture, converting the Internal Standard into the Analyte mass.
Discussion & Recommendations
When to use this compound:
-
Strictly Anhydrous Workflows: The method must use fresh, anhydrous solvents (e.g., DCM dried over molecular sieves).
-
Immediate Analysis: Samples cannot sit in autosamplers where septum piercing allows humidity ingress.
-
Cost Constraints: If d10 isotopes are unavailable or prohibitively expensive, N-d1 is a viable stop-gap if the environment is controlled.
When to Avoid:
-
Aqueous Extractions: Any method involving water, buffers, or acids.
-
High-Throughput Labs: Where sample hold times exceed 4 hours.
Final Verdict: While this compound offers superior performance to external standardization by correcting for injector discrimination and matrix effects, it introduces a fragility to the method regarding moisture. For a truly robust method compliant with ICH Q2(R2) "Lifecycle Management" principles, Diethylamine-d10 is the recommended alternative unless specific chemical constraints dictate otherwise.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021). [Link]
-
National Institute of Standards and Technology (NIST). this compound: Gas Phase Ion Energetics Data.[3] (2023).[1][2] [Link]
-
Lisacek, E. et al. Hydrogen-Deuterium Exchange Mass Spectrometry: Principles and Applications. Journal of Mass Spectrometry. (2020). [Link]
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Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which regulatory submissions are built. The choice of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and ultimate reliability of quantitative bioanalytical methods.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are universally regarded as the "gold standard" in mass spectrometry-based bioanalysis.[2][3] This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), in their harmonized M10 guideline from the International Council for Harmonisation (ICH).[4]
This guide provides an objective, in-depth comparison of deuterated internal standards against their alternatives, grounded in the latest regulatory science and supported by experimental data. It is designed to equip you with the technical knowledge and practical insights needed to develop robust, reproducible, and compliant bioanalytical methods.
The Regulatory Consensus: A Unified Preference for SIL-IS
Regulatory guidelines are unequivocal in their recommendation to use a stable isotope-labeled internal standard for mass spectrometry-based assays whenever feasible.[4] The ICH M10 guideline, which represents a global consensus, emphasizes the importance of using an IS that mimics the analyte as closely as possible throughout the entire analytical process—from sample extraction to detection.[1][5] Deuterated standards, being chemically identical to the analyte, fulfill this requirement more effectively than any alternative. Their near-identical physicochemical properties ensure they co-elute chromatographically and behave similarly during extraction and ionization, providing the most effective compensation for analytical variability.[6]
While the use of a structural analog IS is permitted if a SIL-IS is not available, this path requires rigorous justification and a more extensive validation package to prove its suitability.[4] The burden of proof lies in demonstrating that the analog can reliably track the analyte despite inherent differences in chemical properties.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The theoretical superiority of a deuterated IS translates into tangible performance advantages in the laboratory. The primary function of an IS is to normalize the analyte's response by correcting for variability. A deuterated IS achieves this with unmatched efficacy because it is subject to the same sources of error as the analyte itself.
A compelling example is found in the bioanalytical assay for the anticancer drug Kahalalide F.[6][7] An initial version of the assay used a butyric acid analog as the IS. When a deuterated SIL-IS was implemented and the performance was statistically compared, the results were significant. The assay using the SIL-IS showed a statistically significant improvement in precision (p=0.02) and a mean bias that was not significantly different from 100%, unlike the analog which showed significant deviation.[6][7] This demonstrates how the subtle, yet critical, differences in a structural analog can lead to less reliable data.
The following table provides a comparative summary of key performance characteristics:
| Performance Metric | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard |
| Chromatographic Co-elution | Generally co-elutes, though minor retention time shifts from the "deuterium isotope effect" can occur.[8] | Retention time will differ, sometimes significantly, from the analyte.[9] |
| Matrix Effect Compensation | Excellent. Co-elution and identical ionization properties minimize differential matrix effects.[1][6] | Variable to Poor. Differences in physicochemical properties often lead to differential matrix effects, compromising accuracy and precision.[1] |
| Extraction Recovery | Excellent. Tracks the analyte with high fidelity through sample preparation steps.[3] | Moderate to Poor. Differences in properties like polarity and pKa can lead to different extraction efficiencies. |
| Risk of Cross-Interference | Low, but requires sufficient mass difference (typically ≥3 Da) and assessment of isotopic purity and crosstalk.[9][10] | Higher potential for interference from endogenous matrix components or metabolites of the analyte.[1] |
| Regulatory Acceptance | Strongly preferred and recommended by global regulatory bodies (ICH, FDA, EMA).[4] | Requires rigorous justification and more extensive validation to demonstrate suitability.[4] |
Key Validation Parameters for Deuterated Internal Standards
While deuterated standards are the superior choice, their use is not a simple "plug-and-play" solution. A robust validation is essential to uncover and mitigate potential issues that are unique to these compounds. The ICH M10 guideline provides a framework for this validation.[11]
Specificity and Selectivity
This is the ability of the method to unequivocally measure the analyte and IS without interference from matrix components, metabolites, or other substances.[12] For a deuterated IS, this includes ensuring that no endogenous compounds interfere with its signal.
-
Regulatory Expectation: In blank matrix from at least six different sources, the response of any interfering peak should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and less than 5% of the response for the IS.[13]
-
Causality: This ensures that naturally present substances in the biological sample do not contribute to the IS signal, which would artificially lower the analyte-to-IS ratio and lead to under-quantification.
Matrix Effect
The matrix effect is the alteration (suppression or enhancement) of ionization response due to co-eluting components from the sample matrix.[14] While a deuterated IS is designed to compensate for this, it is not always perfect, especially if chromatographic separation occurs between the analyte and IS (the deuterium isotope effect).[8]
-
Regulatory Expectation: The accuracy of low and high-quality control (QC) samples in at least six different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1]
-
Causality: This experiment confirms that the IS is truly tracking the analyte's ionization behavior across the natural variability of biological samples from different individuals. Differential matrix effects, where the analyte and IS are affected differently, can be a significant source of irreproducibility.[15]
Isotopic Cross-Contribution (Crosstalk)
Crosstalk is a critical parameter to evaluate. It can occur in two directions:
-
Analyte → IS: The signal from naturally occurring heavy isotopes of the analyte (e.g., ¹³C) contributes to the IS signal. This is problematic at high analyte concentrations.[16][17]
-
IS → Analyte: The deuterated standard contains a small amount of unlabeled analyte as an impurity from its synthesis. This contributes to the analyte signal and is most problematic at the LLOQ.[16]
-
Regulatory Expectation: The contribution of the analyte to the IS signal should be ≤ 5% of the IS response. The contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the LLOQ.[18]
-
Causality: Unchecked crosstalk leads to non-linear calibration curves and inaccurate quantification. Contribution from the analyte to the IS can cause a negative bias at high concentrations, while unlabeled impurity in the IS can cause a positive bias at low concentrations.[8]
Isotopic Purity and Stability (Deuterium Exchange)
The integrity of the internal standard itself must be verified.
-
Purity: The isotopic purity of the deuterated standard should be high (ideally ≥98%) to minimize the amount of unlabeled analyte present.[4]
-
Stability: The deuterium atoms must be stable and not exchange with hydrogen atoms from the solvent or matrix (H/D or back-exchange).[4][19] This is a risk if the deuterium labels are placed on chemically labile sites (e.g., on -OH or -NH groups) and can be accelerated by pH or temperature.[10][20]
-
Regulatory Expectation: The stability of the IS must be demonstrated under all relevant storage and processing conditions, including bench-top, freeze-thaw, and long-term stability assessments.[2][4]
-
Causality: Loss of the deuterium label means the IS is converting back to the analyte, which compromises the integrity of the entire assay. This leads to a decreasing IS response over time and inaccurate results.
Mandatory Visualizations & Workflows
To ensure a self-validating system, a logical workflow must be followed. The diagram below outlines the key stages of bioanalytical method validation, emphasizing the specific considerations for deuterated internal standards.
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocols
Robust experimental design is the cornerstone of a successful validation. The following protocols describe key experiments for assessing the suitability of a deuterated internal standard.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard across different sources.
Methodology:
-
Source Matrix: Obtain blank biological matrix from at least six different individual donors.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and IS into a clean solvent (e.g., mobile phase) at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six donors. After the final extraction step, spike the resulting clean extract with the analyte and IS to the same low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike blank matrix from each of the six donors with the analyte and IS at low and high QC concentrations before extraction. Process these samples through the entire extraction procedure. (This set is used to determine overall recovery but is often performed alongside the matrix effect evaluation).
-
-
Analysis: Analyze all samples from Set A and Set B via LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each donor lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = (Analyte MF) / (IS MF)
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six lots.
-
-
Acceptance Criteria: The %CV of the IS-Normalized MF should not be greater than 15%.
Causality Check: This protocol directly challenges the core assumption that the IS perfectly tracks the analyte. A %CV > 15% indicates that the degree of ion suppression or enhancement varies significantly between individuals and that the IS is not adequately compensating for this variability, pointing to a potential issue with differential matrix effects. [14]
Protocol 2: Assessment of Isotopic Cross-Contribution
Objective: To quantify the bidirectional interference between the analyte and the deuterated internal standard.
Methodology:
-
IS Contribution to Analyte:
-
Prepare a blank matrix sample and a blank matrix sample spiked only with the deuterated IS at its working concentration.
-
Analyze both samples and measure the peak area in the analyte's MRM transition.
-
Acceptance: The response in the analyte channel for the IS-spiked sample should be ≤ 20% of the analyte response at the LLOQ. [18]2. Analyte Contribution to IS:
-
Prepare a blank matrix sample spiked with the analyte at the Upper Limit of Quantification (ULOQ).
-
Analyze the sample and measure the peak area in the IS's MRM transition.
-
Acceptance: The response in the IS channel should be ≤ 5% of the mean IS response in the calibration standards. [18] Causality Check: Failure to meet these criteria confirms that crosstalk is significant enough to impact assay accuracy. This may necessitate selecting a different MRM transition, using an IS with a higher degree of deuteration (larger mass shift), or sourcing an IS with higher isotopic purity. [19]
-
Protocol 3: Evaluation of Deuterium Exchange Stability
Objective: To confirm the stability of the deuterium label on the internal standard under the conditions of the entire analytical procedure.
Methodology:
-
Prepare Samples: Prepare QC samples at low and high concentrations in the relevant biological matrix.
-
Expose to Stress Conditions: Subject these QC samples to conditions that mimic and exceed the routine sample handling and analysis process:
-
Bench-Top Stability: Leave samples at room temperature for a duration longer than the expected sample preparation time.
-
Processed Sample Stability: Analyze extracted samples immediately after preparation and again after storing them in the autosampler for the maximum anticipated run time.
-
pH Stress: Prepare solutions of the deuterated IS in acidic and basic mobile phases and incubate at an elevated temperature (e.g., 40°C) for several hours.
-
-
Analysis: Analyze the stressed samples against a freshly prepared calibration curve.
-
Evaluation: Compare the analyte/IS response ratios of the stressed samples to those of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stressed stability samples should be within ±15% of the nominal concentration.
Causality Check: A significant negative bias or a consistent drop in the IS peak area over time in the stressed samples is a strong indicator of deuterium back-exchange. [4][20]This is a critical failure and may require the synthesis of a new IS with deuterium labels on more stable positions of the molecule.
Conclusion
The use of deuterated internal standards is strongly advocated by regulatory agencies and scientifically proven to be the most effective strategy for achieving the highest level of accuracy and precision in quantitative bioanalysis. [2][4]However, they are not a panacea. Challenges such as isotopic crosstalk, deuterium exchange, and differential matrix effects are real and must be rigorously evaluated during method validation. By understanding the scientific principles behind these challenges and adhering to the harmonized expectations of the ICH M10 guideline, researchers can develop robust, reproducible, and compliant bioanalytical methods. This diligence ensures the integrity of the data that underpins the development of safe and effective new medicines.
References
-
ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. 2024. Available from: [Link]
-
Zhang, Y. et al. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. 2013. Available from: [Link]
-
Lin, Z. et al. Current challenges for FDA-regulated bioanalytical laboratories performing human BA/BE studies. Ovid. Available from: [Link]
-
Duxbury, K. J. et al. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. 2008. Available from: [Link]
-
ResearchGate. The matrix effect of various matrices on the peak area of the deuterated internal standards. ResearchGate. Available from: [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. 2022. Available from: [Link]
-
European Medicines Agency. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. 2023. Available from: [Link]
-
ResearchGate. Isotopic analogs as internal standards for quantitative analyses by GC/MS—Evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard. ResearchGate. Available from: [Link]
-
Higashi, T. et al. Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. 2023. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]
-
Bioanalysis Zone. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. 2019. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
National Institutes of Health. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. 2024. Available from: [Link]
-
Ovid. The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. Available from: [Link]
-
American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. 2014. Available from: [Link]
-
PubMed. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. 2019. Available from: [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. 2023. Available from: [Link]
-
KCAS Bio. The Value of Deuterated Internal Standards. 2017. Available from: [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. 2011. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. Available from: [Link]
-
KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. Available from: [Link]
-
ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. 2011. Available from: [Link]
-
Simbec-Orion. Common challenges in bioanalytical method development. 2023. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. 2015. Available from: [Link]
-
ECA Foundation. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. 2019. Available from: [Link]
-
SlidePlayer. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. Available from: [Link]
-
Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]
-
Food and Drug Administration. Bioanalytical Method Validation. 2001. Available from: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025. Available from: [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. Available from: [Link]
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European Medicines Agency. Stability testing of existing active substances and related finished products. 2023. Available from: [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of Diethylamine N-d1
Executive Summary & Chemical Reality
Diethylamine N-d1 (Et₂ND) is the deuterated isotopologue of diethylamine where the amine proton is substituted with deuterium. While chemically similar to its non-deuterated parent, its management requires elevated discipline due to its high economic value and specific chemical behavior (H/D exchange).
The Core Directive: Unlike radioactive isotopes, Deuterium is stable and non-radiological. However, for regulatory and safety purposes, This compound must be treated exactly as Diethylamine (RCRA Waste Code U054) —a flammable, corrosive, and toxic organic liquid.
Critical Chemical Insight (The H/D Exchange Factor)
As a Senior Scientist, I must highlight a critical operational reality: Recovery of this compound from waste streams is chemically futile.
The amine deuteron (N-D) is labile. Upon contact with atmospheric moisture, protic solvents, or aqueous acids, the deuterium atom rapidly exchanges with hydrogen (
Hazard Vector & Segregation Logic
Effective disposal begins with rigorous segregation. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving amines.
Hazard Profile Table
| Property | Classification | Operational Implication |
| Flammability | Class 3 (Flash Point: -23°C) | High Risk. Vapors travel to ignition sources.[1][2][3] Ground all transfer equipment.[4] |
| Corrosivity | Class 8 (pH > 12) | Causes severe skin burns/eye damage. Attacks plastics and rubber. |
| Toxicity | Acute Tox.[5] (Oral/Dermal/Inhal) | Rapidly absorbed through skin. Use butyl rubber gloves (NOT nitrile for prolonged contact). |
| Reactivity | Basic / Reducing Agent | Explosion Risk if mixed with oxidizers or acids. |
Segregation Workflow (Graphviz)
The following diagram illustrates the critical decision-making process for segregating this compound waste.
Figure 1: Segregation logic flow to prevent incompatible chemical reactions during waste accumulation.
Step-by-Step Disposal Protocols
Scenario A: Small Quantity (Lab Scale < 500 mL)
Context: Expired reagents or small reaction leftovers.
-
Container Selection: Use the original glass container if intact. If transferring, use High-Density Polyethylene (HDPE) or glass. Avoid aluminum (amines can corrode aluminum).
-
Labeling:
-
Primary Label: "Hazardous Waste - Flammable, Corrosive."
-
Chemical Name: "Diethylamine (Deuterated)."
-
RCRA Code: U054 .
-
-
Secondary Containment: Place the bottle in a polyethylene secondary container to capture leaks.
-
Storage: Store in a flammable safety cabinet , specifically in the "Bases/Organics" section.
-
Strict Prohibition: Do not store in the same tray as acids (HCl, H₂SO₄) or oxidizers.[6]
-
Scenario B: Spillage & Emergency Neutralization
Context: Benchtop spill of this compound.
WARNING: Do not use paper towels to wipe up pure amine spills; the high surface area can increase evaporation rate (fire risk) or react with bleached paper.
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Butyl rubber gloves, safety goggles, lab coat.
-
Neutralization (The Citric Acid Method):
-
Why Citric Acid? It is a weak solid acid that neutralizes the base without the violent splattering associated with strong mineral acids.
-
Step 1: Cover the spill with a mixture of Citric Acid (or Sodium Bisulfate) and clay absorbent (vermiculite).
-
Step 2: Allow the mixture to absorb the liquid and neutralize the pH.
-
Step 3: Sweep into a plastic dustpan and deposit into a hazardous waste bag.
-
Step 4: Label as "Solid Waste contaminated with Diethylamine."
-
Regulatory & Compliance Framework (RCRA)
In the United States, Diethylamine is a U-Listed Waste .
| Regulatory Body | Code | Classification | Requirement |
| EPA (RCRA) | U054 | Toxic Waste | Must be manifested. Cannot be diluted to escape regulation. |
| DOT | UN 1154 | Flammable Liquid (3), Corrosive (8) | Packing Group II.[2] Requires "Flammable" & "Corrosive" placards. |
| OSHA | 29 CFR 1910 | Hazardous Substance | SDS must be available.[7] Eye wash station required within 10 seconds. |
Important Note on Isotopes: Regulatory bodies generally do not distinguish between stable isotopes (H vs. D) regarding chemical waste codes. This compound is regulated strictly as Diethylamine. Do not label it as "Radioactive" (a common error with deuterated compounds); it is not radioactive.
References
-
U.S. Environmental Protection Agency (EPA). Listed Wastes (U-List). 40 CFR § 261.33.[8][9] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
PubChem. Diethylamine (Compound Summary). National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
